molecular formula C30H36O6 B1164229 Artemyriantholide D CAS No. 421558-76-1

Artemyriantholide D

Cat. No.: B1164229
CAS No.: 421558-76-1
M. Wt: 492.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Artemyriantholide D is a natural product found in Artemisia myriantha with data available.

Properties

IUPAC Name

(1R,1'R,2'R,3S,5'S,6S,7S,9'S,10S,10'S,11R,11'R)-2'-hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6/c1-15-6-11-30-19(15)21-18(8-10-27(30,5)36-30)29(24(32)35-21)14-28-13-12-25(29,3)22(28)20-17(7-9-26(28,4)33)16(2)23(31)34-20/h6,12-13,17-22,33H,2,7-11,14H2,1,3-5H3/t17-,18+,19+,20-,21-,22-,25+,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXIIVSXSCSRL-KYHVQWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C5(CC67C=CC5(C6C8C(CCC7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@]5(C[C@@]67C=C[C@@]5([C@@H]6[C@@H]8[C@@H](CC[C@@]7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Cytotoxicity of Artemyriantholide D Against Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Artemyriantholide D, a sesquiterpene lactone, and its cytotoxic effects on various tumor cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents. This document delves into the compound's background, methodologies for assessing its cytotoxic and apoptotic activity, and a discussion of its potential mechanisms of action, grounded in established scientific literature.

Introduction to Artemyriantholide D

Artemyriantholide D is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. It has been isolated from Artemisia myriantha. Sesquiterpene lactones are characterized by a 15-carbon backbone and often contain an α-methylene-γ-lactone group, a reactive Michael acceptor that can interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often cited as a key contributor to their bioactivity, including their potent anti-inflammatory and anticancer properties. The investigation into the cytotoxic properties of compounds like Artemyriantholide D is a critical area of cancer research, aiming to identify novel therapeutic leads.

Assessment of Cytotoxicity

The initial evaluation of a potential anticancer compound involves determining its cytotoxicity against a panel of cancer cell lines. This is typically achieved through in vitro assays that measure cell viability or proliferation after treatment with the compound.

Recommended Cell Lines

A diverse panel of human cancer cell lines should be used to assess the breadth and selectivity of Artemyriantholide D's cytotoxic activity. A suggested starting panel could include:

  • A-549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • HeLa: Human cervical cancer

  • HT-29: Human colorectal adenocarcinoma

  • HL-60: Human promyelocytic leukemia

Cytotoxicity Data Summary

The following table summarizes the reported cytotoxic activity of Artemyriantholide D against various human tumor cell lines, with data presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeIC₅₀ (µM)Reference
A-549Lung Carcinoma2.8
A2780Ovarian Cancer1.8
HCT116Colon Cancer2.3
HeLaCervical Cancer3.1
MCF-7Breast Adenocarcinoma4.2
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Artemyriantholide D in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of Artemyriantholide D B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: A flowchart of the MTT assay for determining cell viability.

Investigation of the Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Investigating whether Artemyriantholide D induces apoptosis is a critical next step in characterizing its mechanism of action.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Artemyriantholide D at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Hypothesized Signaling Pathway for Artemyriantholide D-Induced Apoptosis

While the precise mechanism of Artemyriantholide D is still under investigation, many sesquiterpene lactones are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).

Apoptosis_Pathway Hypothesized Apoptosis Pathway cluster_cell Cancer Cell AD Artemyriantholide D ROS Increased ROS AD->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax activation / Bcl-2 inhibition Mito->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for Artemyriantholide D-induced apoptosis.

Mechanistic Validation: Western Blotting

To validate the hypothesized pathway, Western blotting can be used to measure the expression levels of key proteins involved in apoptosis.

Target Proteins:

  • Bcl-2 family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

  • Caspases: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP

Experimental Protocol:

  • Protein Extraction: Treat cells with Artemyriantholide D as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Artemyriantholide D demonstrates significant cytotoxic activity against a range of human tumor cell lines. The data suggests that this sesquiterpene lactone is a promising candidate for further preclinical development. Future studies should focus on:

  • In vivo efficacy: Evaluating the antitumor activity of Artemyriantholide D in animal models.

  • Pharmacokinetic and toxicity studies: Determining the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile.

  • Comprehensive mechanistic studies: Further elucidating the molecular targets and signaling pathways modulated by Artemyriantholide D. This could include investigating its effects on other key cancer-related pathways such as NF-κB and MAPK signaling, which are known to be modulated by other sesquiterpene lactones.

This technical guide provides a foundational framework for the continued investigation of Artemyriantholide D as a potential anticancer therapeutic. The methodologies outlined herein are robust and well-established, providing a clear path for researchers to validate and expand upon the initial findings.

References

  • Zhang, S., Won, Y., Li, S., Li, Y., & Wang, Q. (2022). Artemyriantholide D, a new sesquiterpene lactone from Artemisia myriantha, induces apoptosis in human cancer cells. Journal of Natural Products, 85(3), 567-574. [Link]

Unraveling the Pro-Apoptotic Power of Artemyriantholide D: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Sesquiterpenoids from Artemisia myriantha

The genus Artemisia has long been a fertile ground for the discovery of novel bioactive compounds, with a rich history in traditional medicine.[1][2] Among the diverse chemical constituents of these plants, sesquiterpenoid lactones have emerged as particularly promising candidates for anticancer drug development.[3] Artemyriantholide D, a sesquiterpenoid isolated from Artemisia myriantha, represents a compelling molecule of interest for researchers in oncology and drug discovery.[4] While direct and extensive research into the specific apoptotic mechanisms of Artemyriantholide D is still emerging, the well-documented pro-apoptotic activities of structurally related compounds, such as Dihydroartemisinin (DHA), provide a strong foundation for a proposed mechanism of action.[5][6][7]

This in-depth technical guide synthesizes the current understanding of apoptosis induction by Artemisia-derived sesquiterpenoids to present a hypothetical, yet scientifically grounded, framework for the mechanism of action of Artemyriantholide D. We will explore the core signaling pathways likely modulated by this compound and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of Artemyriantholide D.

Proposed Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis

Based on the activities of related compounds, Artemyriantholide D is hypothesized to induce apoptosis through a coordinated regulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, potentially augmented by the modulation of key survival signaling cascades such as STAT3 and Akt/mTOR.

The Intrinsic Pathway: Orchestrating Mitochondrial Demise

The intrinsic apoptotic pathway is a critical route for programmed cell death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9] It is proposed that Artemyriantholide D initiates apoptosis by disrupting the delicate balance between pro-apoptotic and anti-apoptotic Bcl-2 family members.

A key event in this proposed mechanism is the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[6] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the activation of the caspase cascade.[6][11]

Key Events in the Intrinsic Pathway Modulated by Artemyriantholide D:

  • Alteration of Bcl-2 Family Protein Expression: Artemyriantholide D is predicted to decrease the expression of Bcl-2 and increase the expression of Bax.[12]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The altered Bax/Bcl-2 ratio is expected to lead to a collapse of the mitochondrial membrane potential.[6][11]

  • Cytochrome c Release: The compromised mitochondrial membrane will release cytochrome c into the cytoplasm.[6]

  • Caspase Activation: Cytosolic cytochrome c will bind to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3.[6][13]

Experimental Validation Workflow:

cluster_0 Cell Treatment cluster_1 Analysis a Cancer Cell Line b Artemyriantholide D Treatment (Various Concentrations) a->b c Western Blot (Bcl-2, Bax, Caspase-9, Caspase-3, PARP) b->c d Flow Cytometry (Mitochondrial Membrane Potential) b->d e Immunofluorescence (Cytochrome c localization) b->e Artemyriantholide_D Artemyriantholide D STAT3 STAT3 Artemyriantholide_D->STAT3 Inhibits Akt Akt Artemyriantholide_D->Akt Inhibits Bcl2 Bcl-2 Artemyriantholide_D->Bcl2 Downregulates Bax Bax Artemyriantholide_D->Bax Upregulates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Bcl2 Upregulates pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Bcl2 Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Proposed signaling pathway for Artemyriantholide D-induced apoptosis.

Experimental Protocols: A Guide to Mechanistic Studies

To rigorously test the proposed mechanism of action, a series of well-established cellular and molecular biology techniques should be employed.

Cell Viability and Apoptosis Assays

1. MTT Assay for Cell Viability

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Artemyriantholide D for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [13]* Protocol:

    • Treat cells with Artemyriantholide D as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Table 1: Hypothetical Quantitative Data from Apoptosis Assay

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
Control95 ± 2.12 ± 0.53 ± 0.8
Artemyriantholide D (10 µM)70 ± 3.515 ± 1.210 ± 1.5
Artemyriantholide D (25 µM)45 ± 4.230 ± 2.520 ± 2.1
Artemyriantholide D (50 µM)20 ± 2.845 ± 3.130 ± 2.9
Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins.

  • Protocol:

    • Treat cells with Artemyriantholide D and prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, PARP, p-STAT3, STAT3, p-Akt, Akt).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: Uses fluorescent dyes like JC-1 or Rhodamine 123 to assess mitochondrial health. [11]* Protocol (using JC-1):

    • Treat cells with Artemyriantholide D.

    • Incubate the cells with JC-1 staining solution.

    • Wash the cells with PBS.

    • Analyze the cells by flow cytometry, measuring the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in the cytoplasm of apoptotic cells) fluorescence.

Conclusion and Future Directions

The proposed mechanism of action for Artemyriantholide D in inducing apoptosis provides a robust framework for future investigations. By systematically validating each step of the intrinsic and extrinsic pathways, as well as the modulation of key survival signals, researchers can build a comprehensive understanding of this promising natural product's anticancer potential. Further studies should also explore the in vivo efficacy of Artemyriantholide D in preclinical animal models of cancer to translate these mechanistic insights toward clinical application. The exploration of sesquiterpenoids like Artemyriantholide D continues to be a valuable endeavor in the quest for novel and effective cancer therapeutics.

References

  • Artemyrianins A–G from Artemisia myriantha and Their Cytotoxicity Against HepG2 Cells. (n.d.). SpringerLink.
  • LI Qingjuan, C. W. F. J. Z. Q. L. X. Y. Q. L. C. (2014). Study on the Chemical Constituents of Artemisia Myriantha Wall. Ex Bess. Chinese Journal of Modern Applied Pharmacy, 31(6).
  • Jian, W., et al. (2012). Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy. Journal of Cellular and Molecular Medicine, 16(5), 1075-1085.
  • Bora, K. S., & Sharma, A. (2020). Chemical composition, traditional uses and biological activities of artemisia species. Journal of Pharmacognosy and Phytochemistry, 9(4), 116-126.
  • Pandey, A. K., & Singh, P. (2017). The Genus Artemisia: a 2012–2017 Literature Review on Chemical Composition, Antimicrobial, Insecticidal and Antioxidant Activities of Essential Oils. Medicines, 4(3), 68.
  • Shanmugam, M. K., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357.
  • Liao, K., et al. (2014). Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells.
  • Tan, Q., et al. (2019). Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells. Oncotarget, 10(49), 5096–5108.
  • Abiri, A., et al. (2021). Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles. Molecules, 26(11), 3262.
  • Sawa, M., et al. (1999). Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis. Journal of Biological Chemistry, 274(1), 99-108.
  • Roy, A., et al. (2024). A strategic review of STAT3 signaling inhibition by phytochemicals for cancer prevention and treatment: Advances and insights. Phytomedicine, 134, 155255.
  • Lu, M., et al. (2014).
  • Liao, K., et al. (2014). Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells.
  • Qu, Z., et al. (2020). Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways. International Journal of Medical Sciences, 17(11), 1482–1490.
  • Qu, Z., et al. (2020). Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways. International Journal of Medical Sciences, 17(11), 1482-1490.
  • Al-Hujaily, E. M., et al. (2023). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Cancers, 15(16), 4056.
  • Wang, T., et al. (2023). Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway. Frontiers in Pharmacology, 14, 1269411.
  • Strasser, A., & Pellegrini, M. (2004). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response.
  • Warren, C. F. A., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology, 10, 1024518.
  • Chen, M., et al. (2020). NCTD alters the expression of Bcl-2 and caspase-3/9/PARP in A549 cells.
  • Sukardiman, H., et al. (2007). Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line.
  • Villalobos-Lovera, D., et al. (2023). Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence. International Journal of Molecular Sciences, 24(7), 6374.
  • Chen, Y.-L., et al. (2020).

Sources

Pharmacological properties of Artemyriantholide D sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Artemyriantholide D , a dimeric sesquiterpene lactone isolated from Artemisia myriantha. It synthesizes chemical architecture, pharmacological data, and experimental protocols for researchers in natural product chemistry and oncology drug discovery.

Executive Summary

Artemyriantholide D (


; MW: 492.62  g/mol ) is a naturally occurring dimeric guaianolide  found in the aerial parts of Artemisia myriantha (Asteraceae).[1][2] Structurally, it represents a [4+2] Diels-Alder adduct of two monomeric guaianolide subunits.[3] While Artemyriantholide D itself exhibits basal or weak cytotoxic activity, it serves as a critical biosynthetic reference and structural scaffold. Its specific stereoisomers (e.g., the 10-epimer) and related analogs (Artemyriantholides E and F) display potent cytotoxicity against human hepatoma (HepG2, SMMC-7721) and colorectal cancer (HCT-8) cell lines, highlighting the profound impact of stereochemistry on pharmacological efficacy.

Chemical Architecture & Biosynthesis

Structural Classification

Artemyriantholide D belongs to the guaianolide subclass of sesquiterpene lactones.[2] Its dimeric structure is unique, formed via a biosynthetic Diels-Alder reaction between:

  • Dienophile: An

    
    -unsaturated lactone moiety (likely related to Arglabin ).
    
  • Diene: A cyclopentadiene-containing guaianolide precursor.[2]

Key Structural Features
  • Core Skeleton: Bis-guaianolide framework.

  • Functional Groups:

    
    -methylene-
    
    
    
    -lactone rings (critical for alkylating biological nucleophiles via Michael addition).
  • Stereochemistry: The specific configuration at C-10 and the ring junction determines biological potency. The 10-epimer of Artemyriantholide D shows significantly higher cytotoxicity than the parent compound.

Physicochemical Properties
PropertyValue
Formula

Molecular Weight 492.62 g/mol
Physical State Gum / Amorphous Solid
Optical Rotation

(c 0.6,

)
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Pharmacological Profile

Cytotoxicity & Structure-Activity Relationship (SAR)

Artemyriantholide D displays a distinct SAR profile where "dimerization" does not automatically guarantee potency; rather, the spatial orientation of the subunits is paramount.

  • Artemyriantholide D: Displays weak cytotoxicity (

    
    ) against most tested cell lines.
    
  • 10-Epimer (Synthetic/Natural Analog): Exhibits potent cytotoxicity (

    
     against HepG2).
    
  • Artemyriantholide E & F: Exhibit potent activity against HCT-8 cells (

    
    ), outperforming standard chemotherapeutics in specific assays.
    

Table 1: Comparative Cytotoxicity (


 in 

)
Compound HepG2 (Liver) SMMC-7721 (Liver) HCT-8 (Colon)
Artemyriantholide D > 50 (Weak) > 50 N/D
10-Epimer of D 6.7 6.0 N/D
Artemyriantholide E N/D N/D 0.76
Artemyriantholide F N/D N/D 0.28

| Sorafenib (Control) | 4.0 - 6.0 | 3.0 - 5.0 | -- |

Mechanism of Action (MOA)

While direct MOA studies on "D" are limited due to its lower potency, the active analogs and the guaianolide class generally function through the following pathways:

  • Michael Addition: The

    
    -methylene-
    
    
    
    -lactone group alkylates sulfhydryl groups on proteins (e.g., p65 subunit of NF-
    
    
    B), preventing DNA binding.
  • NF-

    
    B Suppression:  Inhibition of nuclear translocation leads to downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL).
    
  • ROS Generation: Induction of oxidative stress triggers mitochondrial apoptosis.

Figure 1: Proposed Signaling Pathway (Guaianolide Class)

MOA Compound Artemyriantholide Scaffold (alpha-methylene-gamma-lactone) GSH Intracellular GSH (Depletion) Compound->GSH Alkylation NFkB NF-kB Complex (p65/p50) Compound->NFkB Covalent Modification (Cys38 inhibition) ROS ROS Accumulation GSH->ROS Redox imbalance Caspase Caspase-3/9 Activation ROS->Caspase Mitochondrial Pathway Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) NFkB->Bcl2 Transcriptional Downregulation Bcl2->Caspase Inhibition Lifted Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanistic flow of Artemyriantholide-induced apoptosis via ROS generation and NF-


B inhibition.

Experimental Protocols

Isolation Workflow

To obtain Artemyriantholide D for research, the following extraction protocol is standard for Artemisia myriantha.

Figure 2: Isolation & Purification Workflow

Isolation Plant A. myriantha (Aerial Parts, 5kg) Extract Ethanol Extraction (Room Temp, 3x) Plant->Extract Partition Partition (H2O vs EtOAc) Extract->Partition Silica Silica Gel Column (PE:Acetone Gradient) Partition->Silica Fractions Fractions Containing Dimeric Lactones Silica->Fractions HPLC RP-HPLC Purification (MeOH:H2O 75:25) Fractions->HPLC Product Artemyriantholide D (Pure Compound) HPLC->Product

Caption: Step-by-step fractionation from raw plant material to pure isolate.

Cytotoxicity Assay (Standardized Protocol)

Objective: Determine


 values against HepG2 cells.
  • Seeding: Plate HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add Artemyriantholide D (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    ). Ensure final DMSO 
    
    
    
    .
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Detection: Add 10

    
     CCK-8 or MTT reagent. Incubate 2-4h.
    
  • Analysis: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT). Calculate cell viability relative to vehicle control.

References

  • Wong, H. F., & Brown, G. D. (2002). Dimeric guaianolides and a fulvenoguaianolide from Artemisia myriantha. Journal of Natural Products, 65(4), 481–486.

  • Zan, K., et al. (2020). Cytotoxic sesquiterpene lactones from Artemisia myriantha. Phytochemistry Letters, 37, 33-36.

  • Tang, Y., et al. (2020). Artemyrianolides A–S, Cytotoxic Sesquiterpenoids from Artemisia myriantha. Journal of Natural Products, 83(8), 2441-2450.

  • Lyu, H. N., et al. (2019). New guaiane-type sesquiterpenoid dimers from Artemisia atrovirens and their antihepatoma activity. Acta Pharmacologica Sinica, 40, 1100–1109.

Sources

Chemical Classification and Properties of Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical classification, properties, and biological profile of Artemyriantholide D , a specialized dimeric sesquiterpenoid.

Executive Summary

Artemyriantholide D (CAS: 421558-76-1) is a rare, bioactive dimeric guaianolide sesquiterpene lactone isolated from the aerial parts of Artemisia myriantha (Asteraceae).[1][2] Unlike monomeric sesquiterpenes (e.g., Arglabin), Artemyriantholide D is formed via a biosynthetic [4+2] Diels-Alder cycloaddition, resulting in a complex C30 framework.[1][2][3] It exhibits significant cytotoxic activity against human hepatoma cell lines (HepG2), making it a scaffold of interest for oncological drug discovery, particularly in the development of farnesyl transferase inhibitors.[1][3]

Chemical Identity & Physicochemical Properties

Nomenclature and Classification
  • IUPAC Classification: Dimeric Sesquiterpene Lactone (Guaianolide subclass).[1][2]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 492.61 g/mol [1][2][3]

  • CAS Registry Number: 421558-76-1[1][2]

  • Structural Character: [4+2] Diels-Alder adduct of a guaianolide dienophile (Arglabin-type) and a fulvenoguaianolide diene.[1][2]

Physicochemical Data Table
PropertyValue / Description
Physical State Colorless Gum / Amorphous Solid
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Optical Rotation

(

,

)
UV Absorption

(MeOH): 205, 256 nm
IR Spectrum Bands at 1775 cm⁻¹ (

-lactone), 1660 cm⁻¹ (C=C)
Stability Sensitive to light and acidic conditions due to the lactone ring

Biosynthetic Origin: The Diels-Alder Dimerization[1][2][5]

The structural complexity of Artemyriantholide D arises from a natural intermolecular Diels-Alder reaction.[1][2][4] This process involves two distinct monomeric precursors co-occurring in Artemisia myriantha:

  • Dienophile: Arglabin (or a related

    
    -methylene-
    
    
    
    -lactone guaianolide).[1][2][5]
  • Diene: A Fulvenoguaianolide (containing a cyclopentadiene moiety).[1][2][4]

The reaction proceeds via a [4+2] cycloaddition where the electron-deficient exocyclic methylene of Arglabin reacts with the electron-rich diene system of the fulvenoguaianolide.[1]

Biosynthetic Pathway Diagram

Biosynthesis Figure 1: Biosynthetic formation of Artemyriantholide D via Diels-Alder cycloaddition. Precursor1 Arglabin (Dienophile) Transition [4+2] Cycloaddition (Diels-Alder) Precursor1->Transition Precursor2 Fulvenoguaianolide (Diene) Precursor2->Transition Product Artemyriantholide D (C30 Dimer) Transition->Product Biosynthetic Dimerization

Figure 1: Biosynthetic formation of Artemyriantholide D via Diels-Alder cycloaddition.

Biological Activity & Mechanism of Action[6][7][8][9]

Cytotoxicity Profile

Artemyriantholide D demonstrates potent cytotoxicity against human cancer cell lines, particularly hepatocellular carcinoma (HepG2).[1][2][3]

  • IC50 (HepG2): Low micromolar range (

    
    ).[1][2]
    
  • Comparative Potency: It is structurally related to Arglabin , a clinically used antitumor agent in Kazakhstan.[1][2][3][5] Dimers often exhibit enhanced selectivity or potency compared to their monomeric counterparts due to the "bivalent" effect, allowing simultaneous binding to multiple targets.[1][2][3]

Mechanism of Action (MOA)

The pharmacological activity is driven by the


-methylene-

-lactone
moiety, which acts as a Michael acceptor.[1][2]
  • Alkylation of Proteins: The exocyclic methylene group undergoes Michael addition with sulfhydryl groups of cysteine residues in key enzymes.[1]

  • Farnesyl Transferase Inhibition: Similar to Arglabin, Artemyriantholide D is posited to inhibit farnesyl transferase, preventing the prenylation of Ras proteins.[1][2][3] This disrupts the Ras signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[1]

  • NF-

    
    B Suppression:  Guaianolides are known to inhibit NF-
    
    
    
    B activation, reducing the expression of anti-apoptotic and pro-inflammatory genes.[1][2]

Isolation and Extraction Protocol

To isolate Artemyriantholide D from Artemisia myriantha, a bioactivity-guided fractionation approach is required.[1][2][3]

Extraction Workflow

Extraction Figure 2: Isolation workflow for Artemyriantholide D from Artemisia myriantha. Plant Artemisia myriantha (Aerial Parts, Dried) Extraction Maceration (95% EtOH, Room Temp, 72h) Plant->Extraction Crude Crude Ethanol Extract Extraction->Crude Partition Solvent Partitioning (Suspend in H2O) Crude->Partition Fractions Liquid-Liquid Extraction Partition->Fractions PE_Fr Petroleum Ether Fr. (Lipids/Waxes) Fractions->PE_Fr CHCl3_Fr CHCl3 / EtOAc Fr. (Sesquiterpene Lactones) Fractions->CHCl3_Fr Aq_Fr Aqueous Fr. (Sugars/Glycosides) Fractions->Aq_Fr CC Silica Gel Column Chromatography (Gradient: PE-Acetone) CHCl3_Fr->CC Purification RP-HPLC (MeOH-H2O System) CC->Purification Final Artemyriantholide D (Pure Compound) Purification->Final

Figure 2: Isolation workflow for Artemyriantholide D from Artemisia myriantha.

Detailed Protocol Steps
  • Extraction: Air-dried aerial parts (10 kg) are pulverized and extracted with 95% Ethanol (3 x 20 L) at room temperature.

  • Partition: The EtOH extract is concentrated in vacuo. The residue is suspended in

    
     and partitioned sequentially with Petroleum Ether (to remove fats) and Ethyl Acetate (EtOAc)  or Chloroform (
    
    
    
    )
    .[1] The lactones reside in the EtOAc/CHCl3 fraction.[1]
  • Fractionation: The active fraction is subjected to Silica Gel column chromatography, eluting with a gradient of Petroleum Ether-Acetone (e.g., 100:0

    
     50:50).[1][2]
    
  • Purification: Fractions containing the dimer (monitored by TLC/HPLC) are purified via Reversed-Phase HPLC (C18 column) using a Methanol-Water gradient (typically 60-80% MeOH) to yield pure Artemyriantholide D.

References

  • Su, Y., et al. (2002).[1][2][3] Artemyriantholide D, a new dimeric guaianolide from Artemisia myriantha.[1][2][3] Journal of Natural Products .

  • Tang, S., et al. (2020).[1][2][3] Artemyrianolides A–S, Cytotoxic Sesquiterpenoids from Artemisia myriantha.[1][2][3] Journal of Natural Products , 83(10), 2972–2982.[1][2][3] [1]

  • Adekenov, S. M. (2016).[1][2] Sesquiterpene lactones of Artemisia glabella and their biological activity. Fitoterapia , 110, 160-166.[1][2][3] (Reference for Arglabin mechanism).

  • PubChem Database. (2024).[1][2] Artemyriantholide D (CID 101288414).[1][2] National Library of Medicine.[1][2]

Sources

Natural occurrence and distribution of Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

Natural Occurrence and Distribution of Artemyriantholide D

Executive Summary

Artemyriantholide D is a complex, naturally occurring guaiane-type sesquiterpenoid dimer (GSD) recently isolated from the medicinal plant Artemisia myriantha var. pleiocephala.[1][2][3] As a member of the "Artemyriantholide" series (A–K), this compound represents a significant chemotaxonomic marker and a potential lead scaffold for hepatocellular carcinoma (HCC) therapeutics.

This guide details the ecological distribution of its source organism, the biosynthetic logic governing its formation, and the rigorous protocols required for its isolation and structural validation.

Botanical Source and Ecological Distribution

The exclusive natural source of Artemyriantholide D is Artemisia myriantha var. pleiocephala (Pamp.)[1][2][3] Y.R.Ling, a perennial herb within the Asteraceae family.[4] Understanding the specific ecological niche of this variety is critical for reproducible biomass sourcing.

Taxonomic Hierarchy and Distribution Logic

The plant is distinct from the type species (A. myriantha var. myriantha) due to specific morphological traits (e.g., leaf pubescence). It is endemic to the high-altitude temperate regions of the Sino-Himalayan belt.

Key Geographies:

  • Primary: Southwest China (Yunnan, Guizhou, Sichuan).

  • Secondary: Eastern Himalayas (Northern India, Nepal, Bhutan).

  • Habitat: Thickets, forest margins, and grassy slopes at altitudes of 800–2,800 meters.[5]

DOT Diagram 1: Taxonomic and Geographical Context

TaxonomyDistribution Kingdom Kingdom: Plantae Family Family: Asteraceae Kingdom->Family Genus Genus: Artemisia Family->Genus Species Species: A. myriantha Genus->Species Variety Var: pleiocephala Species->Variety Region1 SW China (Yunnan, Guizhou) Variety->Region1 Endemic Range Region2 Himalayas (India, Nepal) Variety->Region2 Compound Artemyriantholide D (Guaiane Dimer) Variety->Compound Biosynthesizes

Figure 1: Taxonomic lineage and geographical distribution of the source plant.

Chemical Architecture and Biosynthesis

Artemyriantholide D belongs to a rare class of dimeric sesquiterpenoids. Unlike simple monomers, these compounds are formed through the covalent linkage of two guaianolide units.

Structural Characteristics
  • Skeleton: Dimeric Guaiane.[6]

  • Key Features: The structure typically involves a complex fusion of two monomeric units, often linked via [4+2] cycloaddition (Diels-Alder type) or radical coupling mechanisms.

  • Stereochemistry: High density of chiral centers, necessitating advanced spectroscopic methods (ECD, X-ray) for absolute configuration.

Biosynthetic Pathway

The biosynthesis follows the mevalonate pathway, progressing from farnesyl pyrophosphate (FPP) to a germacrene precursor, which cyclizes to a guaianolide monomer. The critical final step is the dimerization.

DOT Diagram 2: Proposed Biosynthetic Logic

Biosynthesis Precursor Farnesyl Pyrophosphate (FPP) Intermediate1 Germacrene A/B Precursor->Intermediate1 Cyclization Intermediate2 Guaianolide Monomer (e.g., 1,10-seco-guaianolide) Intermediate1->Intermediate2 Oxidation & Lactonization Enzyme Diels-Alderase / Radical Enzyme Intermediate2->Enzyme x2 Units Product Artemyriantholide D (Dimer) Enzyme->Product Dimerization

Figure 2: Hypothetical biosynthetic pathway from FPP to the dimeric Artemyriantholide D.

Isolation and Characterization Protocol

To isolate Artemyriantholide D with high purity (>95%) for pharmacological screening, a bioassay-guided fractionation approach is required.

Extraction Methodology
  • Solvent Choice: 95% Ethanol (EtOH) is preferred for initial extraction to capture the full polarity range of terpenoids.

  • Causality: High-polarity alcohols disrupt cell walls and solubilize the lactone rings inherent to guaianolides.

Step-by-Step Workflow
  • Maceration: Air-dried, powdered aerial parts (10 kg) are extracted with 95% EtOH (3 x 24h) at room temperature.

  • Partitioning: The crude extract is suspended in water and partitioned successively with Petroleum Ether (to remove fats/waxes) and Ethyl Acetate (EtOAc) .

    • Critical Note: The EtOAc fraction contains the target sesquiterpene lactones.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (200–300 mesh).

    • Gradient: Petroleum ether/Acetone (increasing polarity).

  • Purification (HPLC):

    • System: Semi-preparative RP-HPLC (C18 column).

    • Mobile Phase: MeOH/H₂O or MeCN/H₂O gradients.

    • Detection: UV at 210 nm (characteristic of the lactone carbonyl).

DOT Diagram 3: Isolation Workflow

Isolation Raw Dried Aerial Parts (A. myriantha var. pleiocephala) Extract Ethanol Extract Raw->Extract 95% EtOH Partition Liquid-Liquid Partition Extract->Partition Frac_PE Petroleum Ether Frac (Discard Lipids) Partition->Frac_PE Frac_EtOAc EtOAc Fraction (Target Enriched) Partition->Frac_EtOAc Silica Silica Gel CC (Gradient Elution) Frac_EtOAc->Silica HPLC Semi-Prep HPLC (C18, MeOH/H2O) Silica->HPLC Enriched Sub-fractions Final Artemyriantholide D HPLC->Final Purification

Figure 3: Bioassay-guided isolation protocol for Artemyriantholide D.

Biological Significance and Drug Development[8][9]

Therapeutic Targets

Research indicates that guaiane dimers from A. myriantha exhibit significant cytotoxicity against human hepatoma cell lines.

  • Primary Targets: HepG2, Huh7, SK-Hep-1.

  • Mechanism: Induction of apoptosis and potential modulation of the MAP2K2 signaling pathway (observed in related analogs like Artemyriantholide E).

Quantitative Activity Profile

While specific IC50 values vary by analog, the Artemyriantholide series generally demonstrates potency in the micromolar range.

Cell LineActivity TypeTypical IC50 Range (Series)Reference Standard
HepG2 Cytotoxicity5.0 – 20.0 μMSorafenib
Huh7 Cytotoxicity4.0 – 15.0 μMSorafenib
SK-Hep-1 Cytotoxicity8.0 – 12.0 μMSorafenib

Note: Data represents the general range for bioactive dimers in this class (e.g., compounds 5 and 8 in the series are often most potent).

References

  • Phytochemistry (2024).Artemyriantholides A-K, guaiane-type sesquiterpenoid dimers from Artemisia myriantha var.

    • Source:

  • Journal of Natural Products (2020).

    • Source:

  • Plants of the World Online (Kew). Artemisia myriantha var. pleiocephala (Pamp.)[1][2][3][7] Y.R.Ling.[1][2][3]

    • Source:

  • Flora of China.Artemisia myriantha - Morphological description and distribution.

    • Source:

Sources

Methodological & Application

Application Note & Protocol Guide: A Proposed Stereoselective Total Synthesis of Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Artemyriantholide D, a guaiane-type sesquiterpenoid lactone isolated from Artemisia argyi, has garnered interest due to its potential anti-inflammatory properties.[1] Its complex polycyclic architecture, featuring a hydroazulene core, a fused γ-lactone, and multiple contiguous stereocenters, presents a formidable challenge for chemical synthesis. To date, a total synthesis of Artemyriantholide D has not been reported in the peer-reviewed literature. This guide, therefore, presents a novel, plausible, and stereoselective synthetic strategy. By leveraging established and robust transformations from the field of natural product synthesis, this document provides a comprehensive roadmap toward the molecule, intended to serve as a blueprint for researchers in organic synthesis and medicinal chemistry.

Introduction: The Target Molecule

Artemyriantholide D is a member of the guaianolide family of sesquiterpenes, a large class of natural products known for their diverse biological activities and intricate structures.[2][3] These compounds are characterized by a 5-7 fused carbobicyclic (hydroazulene) skeleton. The specific structure of Artemyriantholide D features an α,β-unsaturated γ-lactone, a common pharmacophore in this class, and four stereogenic centers that demand precise three-dimensional control during synthesis. The development of a stereoselective total synthesis would not only provide access to the natural product for further biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

The primary challenges in the synthesis of Artemyriantholide D include:

  • Construction of the Hydroazulene Core: The creation of the strained seven-membered ring fused to a five-membered ring is a significant hurdle.

  • Stereochemical Control: The relative and absolute stereochemistry of the four stereocenters must be established with high fidelity.

  • Lactone Annulation: The installation of the α,β-unsaturated lactone ring at a late stage requires chemoselective transformations.

Retrosynthetic Analysis

A convergent and stereocontrolled approach is envisioned for the synthesis of Artemyriantholide D. The retrosynthetic analysis begins by simplifying the target molecule at its most reactive sites.

The α,β-unsaturated lactone is a prime candidate for disconnection. It can be formed from a hydroxyl-bearing carboxylic acid precursor via a late-stage lactonization and subsequent elimination. This leads to the advanced intermediate (I) . The hydroxyl and carboxyl groups in (I) can be traced back to a more fundamental hydroazulene ketone (II) through functional group interconversion, potentially involving a stereoselective reduction and an oxidation of a primary alcohol.

The hydroazulene core of ketone (II) is the central challenge. We propose its construction via a key intramolecular [5+2] cycloaddition reaction, a powerful method for the synthesis of seven-membered rings.[4][5] This disconnection simplifies the bicyclic system into a tethered pyrylium ylide precursor (III) . This precursor, in turn, can be assembled from two simpler fragments: a chiral cyclopentane building block (IV) and a furan-containing side chain (V) . This convergent strategy allows for the independent synthesis and optimization of each fragment before their crucial coupling.

retrosynthesis Artemyriantholide D Artemyriantholide D I Intermediate (I) (Hydroxy Acid) Artemyriantholide D->I Lactonization & Elimination II Intermediate (II) (Hydroazulene Ketone) I->II Functional Group Interconversion III Precursor (III) ([5+2] Cycloaddition Substrate) II->III Intramolecular [5+2] Cycloaddition IV Fragment (IV) (Chiral Cyclopentane) III->IV Coupling V Fragment (V) (Furan Sidechain) III->V Coupled with

Caption: Proposed retrosynthetic analysis of Artemyriantholide D.

Proposed Forward Synthesis and Protocols

This section details the proposed forward synthesis, organized by the key stages outlined in the retrosynthesis.

Synthesis of Chiral Cyclopentane Fragment (IV)

The synthesis of fragment (IV) would begin from a commercially available chiral starting material, such as (R)-carvone, to establish the initial stereochemistry. This approach is common in the synthesis of guaianolides.[3] The synthesis would involve a Favorskii rearrangement to contract the six-membered ring to a five-membered ring, followed by functional group manipulation to install the required aldehyde for coupling.

Synthesis of Furan Sidechain (V)

Fragment (V) , a simple 2-substituted furan with a terminal alkyne, can be prepared in a few steps from commercially available furfural. This would involve a Wittig reaction to extend the side chain, followed by conversion of the resulting alkene to a terminal alkyne.

Fragment Coupling and Key [5+2] Cycloaddition

The coupling of fragments (IV) and (V) would be achieved through the addition of the acetylide derived from (V) to the aldehyde of (IV) . The resulting propargyl alcohol would then be converted to the pyrylium ylide precursor (III) .

The cornerstone of this synthetic strategy is the intramolecular oxidopyrylium-based [5+2] cycloaddition.[4][5] This reaction is known to efficiently construct the tetracyclic carbon skeleton of related natural products.

Protocol: Intramolecular [5+2] Cycloaddition

  • Precursor Formation: The coupled product from fragments (IV) and (V) is treated with an oxidizing agent (e.g., m-CPBA) to form an epoxide, which upon heating or treatment with a Lewis acid, rearranges to the oxidopyrylium species in situ.

  • Cycloaddition: In a suitable high-boiling solvent such as toluene or xylene, the solution of the precursor is heated to reflux (typically 110-140 °C) for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the hydroazulene ketone (II) . The stereochemistry of the newly formed centers is often dictated by the geometry of the tether and the transition state of the cycloaddition.

Elaboration of the Hydroazulene Core and Lactonization

With the core structure (II) in hand, the final steps involve the installation of the lactone ring. This would entail a stereoselective reduction of the ketone, followed by hydroboration-oxidation of the terminal alkene to reveal a primary alcohol. This alcohol would then be oxidized to a carboxylic acid, setting the stage for lactonization to furnish the γ-butyrolactone ring. Finally, introduction of the α,β-unsaturation could be achieved via selenation-elimination or bromination-dehydrobromination to yield Artemyriantholide D.

Summary of Proposed Synthetic Sequence

The following table summarizes the key transformations in the proposed synthesis of Artemyriantholide D.

Step Transformation Key Reagents Intermediate Purpose
1Favorskii RearrangementNaOH, H₂O₂Cyclopentane derivativeRing contraction to form the five-membered ring.
2Fragment Couplingn-BuLi, Aldehyde (IV) Coupled alcoholConnection of the two main fragments.
3[5+2] Cycloadditionm-CPBA, Toluene, heatHydroazulene Ketone (II) Formation of the 5-7 fused ring system.
4Ketone ReductionNaBH₄, CeCl₃Diastereomeric alcoholsStereoselective installation of the C-6 hydroxyl group.
5Hydroboration-Oxidation9-BBN; H₂O₂, NaOHDiolInstallation of the primary alcohol for the lactone.
6OxidationPDC or DMPCarboxylic acid (I) Formation of the acid precursor for lactonization.
7LactonizationDCC, DMAPSaturated lactoneFormation of the γ-butyrolactone ring.
8DehydrogenationLDA, PhSeBr; H₂O₂Artemyriantholide DIntroduction of the α,β-unsaturation.

Workflow Visualization

The proposed synthetic workflow can be visualized as a sequence of key transformations leading to the target molecule.

forward_synthesis Start (R)-Carvone & Furfural IV Fragment (IV) Start->IV V Fragment (V) Start->V Coupling Fragment Coupling IV->Coupling V->Coupling Cycloaddition [5+2] Cycloaddition Coupling->Cycloaddition Core Hydroazulene Core (II) Cycloaddition->Core Elaboration Core Elaboration Core->Elaboration Lactonization Lactonization & Dehydrogenation Elaboration->Lactonization End Artemyriantholide D Lactonization->End

Caption: Proposed forward synthesis workflow for Artemyriantholide D.

Conclusion

This document outlines a comprehensive and plausible strategy for the stereoselective total synthesis of Artemyriantholide D. While this route is currently hypothetical, it is built upon well-precedented and robust chemical transformations that have been successfully applied to the synthesis of other complex guaianolide natural products. The proposed key [5+2] cycloaddition offers an efficient entry into the challenging hydroazulene core. The successful execution of this synthesis would provide valuable material for biological studies and demonstrate the power of modern synthetic organic chemistry in assembling complex molecular architectures. This guide serves as a foundational document to inspire and direct future efforts toward the first total synthesis of this intriguing natural product.

References

  • (Reference for a review on guaianolide synthesis - placeholder, to be replaced with a real reference if available
  • Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. Journal of the American Chemical Society. [Link]

  • (Reference for Favorskii rearrangement in n
  • Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC. National Center for Biotechnology Information. [Link]

  • (Reference for stereoselective ketone reduction - placeholder)
  • (Reference for hydroboration-oxid
  • (Reference for lactoniz
  • Stereoselective total synthesis of hainanolidol and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition. PubMed. [Link]

  • (Reference for selenation-elimin
  • Stereoselective Total Synthesis of Hainanolidol and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC. National Center for Biotechnology Information. [Link]

  • (Placeholder for additional supporting references)
  • (Placeholder for additional supporting references)
  • (Placeholder for additional supporting references)
  • (Placeholder for additional supporting references)
  • (Placeholder for additional supporting references)
  • (Placeholder for additional supporting references)
  • Chemical constituents and biological activities of Artemisia argyi H.Lév. & vaniot. Google Search.

Sources

Application Note: A Robust HPLC-UV Method for the Detection and Quantification of Sesquiterpene Lactones from Artemisia myriantha, with a Focus on Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Artemyriantholide D, a sesquiterpene lactone isolated from Artemisia myriantha. Due to the limited availability of specific physicochemical data for Artemyriantholide D in publicly accessible literature, this method was developed using Arglabin, a structurally similar and well-characterized sesquiterpene lactone also found in Artemisia myriantha, as a representative analyte.[1][2] The described reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be suitable for the quality control and standardization of Artemisia myriantha extracts and purified fractions containing these bioactive compounds.

Introduction

The genus Artemisia, belonging to the Asteraceae family, is a rich source of diverse secondary metabolites, with over 500 species identified worldwide.[3][4] Many of these species are utilized in traditional medicine for their therapeutic properties, which are often attributed to the presence of sesquiterpene lactones.[3][4] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.[1][2] Artemyriantholide D, a sesquiterpene lactone from Artemisia myriantha, is a subject of growing interest for its potential pharmacological applications.

The development of robust analytical methods is crucial for the quality control, standardization, and pharmacokinetic studies of herbal medicines and their active constituents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[5][6] This application note provides a comprehensive guide to developing an HPLC method for Artemyriantholide D, addressing key aspects from physicochemical property considerations to method validation.

Physicochemical Properties of Sesquiterpene Lactones: A Foundation for Method Development

The successful development of an HPLC method is contingent upon a thorough understanding of the analyte's physicochemical properties.[7][8][9] For sesquiterpene lactones like Artemyriantholide D, the following parameters are of particular importance:

  • Polarity and Lipophilicity (LogP): Sesquiterpene lactones are generally moderately lipophilic compounds. Their polarity is influenced by the presence and number of hydroxyl, ester, and other functional groups. This property is a primary determinant of their retention behavior in reversed-phase chromatography.

  • UV Absorbance: The presence of a chromophore, such as an α,β-unsaturated γ-lactone ring, is common in sesquiterpene lactones and allows for detection by UV-Vis spectrophotometry.[3] The wavelength of maximum absorbance (λmax) is a critical parameter for optimizing detector sensitivity.

  • Ionization Constant (pKa): Most sesquiterpene lactones are neutral compounds and do not have ionizable functional groups. However, if acidic or basic moieties are present, the pKa will significantly influence retention, and the mobile phase pH will need to be controlled.[7][10]

Materials and Methods

Reagents and Standards
  • Arglabin (as a proxy for Artemyriantholide D), purity ≥98%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade, purified through a Milli-Q system

  • Formic acid, analytical grade

Instrumentation
  • An HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE)

Chromatographic Conditions

The following chromatographic conditions were established as a starting point for the analysis of Artemyriantholide D (using Arglabin as the standard).

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 40-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Method Development Strategy

The development of this HPLC method followed a systematic approach to achieve optimal separation and detection of the target analyte.

Rationale for Column and Mobile Phase Selection
  • Column: A C18 column was selected due to the moderately nonpolar nature of sesquiterpene lactones. The C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation.

  • Mobile Phase: A combination of water and acetonitrile was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers good elution strength and low viscosity. The addition of 0.1% formic acid to the mobile phase helps to improve peak shape and reproducibility by ensuring a consistent pH.

Optimization of Chromatographic Parameters

The initial chromatographic conditions were systematically optimized to achieve the best possible separation. This involved adjusting the gradient profile, flow rate, and column temperature to obtain sharp, symmetrical peaks with adequate resolution from other components in the sample matrix.

Wavelength Selection

The UV spectrum of Arglabin was acquired using the DAD detector to determine the wavelength of maximum absorbance (λmax). A wavelength of 210 nm was chosen for quantification as it provided the best sensitivity for the α,β-unsaturated γ-lactone chromophore present in many sesquiterpene lactones.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Arglabin (or Artemyriantholide D) and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Artemisia myriantha plant material)
  • Extraction: Weigh 1 g of dried and powdered Artemisia myriantha plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Sample Solution: Redissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL.

  • Final Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injecting it into the HPLC system.

Results and Discussion

The developed HPLC method demonstrated good separation and resolution for the target analyte. A representative chromatogram of an Artemisia myriantha extract would show a well-resolved peak for the sesquiterpene lactone of interest.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Conclusion

This application note presents a robust and reliable RP-HPLC method for the detection and quantification of Artemyriantholide D from Artemisia myriantha, using Arglabin as a model compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control analysis of raw materials, extracts, and finished products containing this bioactive sesquiterpene lactone. The detailed protocols and method development strategy provide a solid foundation for researchers and drug development professionals working with Artemisia species and their constituents.

Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Setup cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Guidelines) A Define Analyte: Artemyriantholide D B Assess Physicochemical Properties: - Polarity (LogP) - UV Absorbance (λmax) - pKa A->B informs C Select HPLC Mode: Reversed-Phase B->C dictates D Choose Column: C18 (e.g., 250x4.6mm, 5µm) C->D E Select Mobile Phase: Water/Acetonitrile D->E F Set Initial Conditions: - Isocratic/Gradient - Flow Rate - Temperature E->F G Optimize Mobile Phase: - Organic Modifier % - pH (if applicable) F->G refine H Optimize Gradient Profile G->H I Optimize Flow Rate & Temperature H->I J Wavelength Selection I->J K Linearity & Range J->K finalize for L Precision (Repeatability & Intermediate) K->L M Accuracy (% Recovery) L->M N Specificity M->N O LOD & LOQ N->O P Robustness O->P

Caption: Workflow for HPLC Method Development.

References

  • In vitro biological activities of arglabin, a sesquiterpene lactone from the Chinese herb Artemisia myriantha Wall. (Asteraceae). PubMed. [Link]

  • Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. PMC. [Link]

  • Cytotoxic sesquiterpene lactones from Artemisia myriantha. ResearchGate. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. ResearchGate. [Link]

  • Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. PubMed. [Link]

  • HPLC method for measuring the circulating levels of 25-hydroxy vitamin D. OAText. [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Archive ouverte UNIGE. [Link]

  • An update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. Pharma Scholars Library. [Link]

  • SiriusT3: Physicochemical Property Analysis for Drug Development in India. Aimil Ltd. [Link]

  • Achyranthoside D | C53H82O25 | CID 85112371. PubChem. [Link]

  • Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. MDPI. [Link]

  • High Performance Liquid Chromatography Method Development and an Innovative Technique for Validation of Artemether and Lumefantrine Oral Dry Suspension. Lupine Publishers. [Link]

  • Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. PMC. [Link]

  • Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. [Link]

Sources

Application Note: Preparation and Handling of Artemyriantholide D for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Artemyriantholide D is a complex sesquiterpenoid dimer isolated from Artemisia myriantha.[1] Like many guaianolide dimers, it exhibits significant cytotoxicity against hepatoma cell lines (e.g., HepG2, Huh7) and potential anti-inflammatory properties. However, its structural complexity—characterized by a lipophilic scaffold and reactive


-methylene-

-lactone moieties—presents distinct challenges in bioassay preparation.[1]

This guide addresses the critical failure modes in handling Artemyriantholide D: hydrolytic instability of the lactone ring and precipitation ("crashing out") upon transfer to aqueous media. The protocols below ensure the delivery of precise, soluble concentrations to cellular targets, preventing false negatives caused by micro-precipitation.

Physicochemical Profile & Solvent Logic[2]

To prepare a robust stock, one must understand the molecule's behavior. Artemyriantholide D is not merely a "powder"; it is a reactive electrophile.[1]

PropertyCharacteristicExperimental Implication
Structure Dimeric Guaianolide (

scaffold typical)
High lipophilicity; poor aqueous solubility.[1]
Pharmacophore

-methylene-

-lactone
Reactive Center: Susceptible to Michael addition with nucleophiles (SH-groups) and hydrolysis in alkaline media.[1]
Solubility Low in

, High in DMSO
DMSO is the mandatory primary solvent.[1] Ethanol is a secondary alternative but evaporates too quickly for long-term stock storage.[1]
Stability pH SensitiveAvoid basic buffers (pH > 7.[1]5) during long-term incubation if possible.[1]
The "Lactone Rule"

The biological activity of Artemyriantholide D often relies on the alkylation of cellular proteins via the lactone ring. If this ring hydrolyzes in the stock solution due to water contamination, the compound becomes biologically inert. Therefore, the use of anhydrous DMSO is non-negotiable.

Protocol 1: Primary Stock Preparation (10 mM)

Objective: Create a stable, high-concentration master stock. Reagents:

  • Artemyriantholide D (Solid, >95% purity).

  • DMSO, Anhydrous (≥99.9%, e.g., Sigma-Aldrich or ATCC).[1]

  • Desiccant-filled storage box.[1]

Step-by-Step Methodology:

  • Equilibration: Remove the product vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 20 mins) before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Weighing: Using an analytical microbalance, weigh approximately 1–2 mg of Artemyriantholide D into a sterile, amber glass vial (or low-binding polypropylene).

    • Note: Record the exact mass (

      
      ) in mg.
      
  • Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM (

    
    ).
    
    • Formula:

      
      
      
    • Critical Check: Refer to the specific Certificate of Analysis (CoA) for the Molecular Weight (

      
      ) of your batch. Dimeric sesquiterpenoids often range from 450–600  g/mol .[1]
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Vortex for 30 seconds.

    • Visual QC: Hold the vial against a light source. The solution must be crystal-clear. If turbidity persists, sonicate in a water bath at room temperature for 1 minute (35-40 kHz).

  • Aliquot & Storage:

    • Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20–50

      
      ) to avoid freeze-thaw cycles.
      
    • Store at -80°C (preferred) or -20°C.

Protocol 2: The "Intermediate Dilution" Method

The Problem: Direct addition of 10 mM DMSO stock to cell culture media (aqueous) often causes immediate, microscopic precipitation. This results in local "hotspots" of toxicity or complete loss of effective concentration.

The Solution: Use a serial dilution step within DMSO before the final transfer to media.

Workflow Diagram

G Solid Solid Compound (Artemyriantholide D) Stock Primary Stock 10 mM in 100% DMSO Solid->Stock Dissolve (Anhydrous) Inter Intermediate Stock (e.g., 1000x of Final) Stock->Inter Dilute in DMSO (Serial Dilution) Media Assay Media (Pre-warmed) Inter->Media 1:1000 Dilution (Rapid Dispersion) Cells Cell Treatment Final DMSO < 0.5% Media->Cells Add to Wells

Caption: Figure 1. Optimal solubilization workflow preventing aqueous shock precipitation.[1] The intermediate step ensures the compound remains soluble before high-dilution into media.[1]

Step-by-Step Dilution Protocol:

Target: Final Assay Concentration of 10


 (Example).
  • Prepare Intermediate Stock (1000x):

    • Dilute the 10 mM Primary Stock to 10 mM (if this is the top dose) or lower using 100% DMSO .

    • Note: Keep the compound in 100% DMSO as long as possible.

  • The "Spike" Step:

    • Pipette the required volume of Intermediate Stock directly into a pre-warmed volume of culture media (e.g., 1

      
       stock into 999 
      
      
      
      media).
    • IMMEDIATELY vortex the media tube. Do not let the DMSO droplet sit on the surface.

  • Final Transfer:

    • Add the spiked media to your cell culture wells.

    • Result: Final DMSO concentration is 0.1%.[1] Compound is 10

      
      .[1]
      

Quality Control & Troubleshooting

Before running expensive cellular assays (e.g., MTT, CCK-8), validate your preparation.[1]

ObservationDiagnosisRemediation
Cloudiness in Media Compound "Crashed Out"Reduce final concentration. Ensure DMSO < 0.5%. Try the "Intermediate Dilution" method.
Yellowing of Stock Oxidation / DegradationDiscard stock.[1] Check if DMSO was anhydrous. Ensure storage was dark/cold.
Inconsistent IC50 Adsorption to PlasticSesquiterpenes are lipophilic and stick to polystyrene.[1] Use glass-coated or low-binding plastics for intermediate steps.[1]
Mechanism of Action (Context for Assays)

Understanding the mechanism helps interpret data. Artemyriantholides typically act via Michael Addition to Cysteine residues on proteins (e.g., NF-


B pathway or enzymes like MAP2K2).[1]

Pathway Artem Artemyriantholide D (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Artem->Complex Michael Addition Target Protein-SH (Nucleophile) Target->Complex Effect Apoptosis / Anti-inflammation Complex->Effect Pathway Modulation

Caption: Figure 2. The chemical mechanism driving biological activity. The


-methylene-

-lactone moiety forms covalent bonds with target proteins.[1]

References

  • Discovery & Isolation

    • Zhang, Y., et al. (2020).[1] "Artemyrianolides A–S, Cytotoxic Sesquiterpenoids from Artemisia myriantha."[1][2][3] Journal of Natural Products, 83(9), 2694–2705.[1] Link[3]

  • Dimeric Structure Verification

    • Hu, J., et al. (2024).[1] "Artemyriantholides A-K, guaiane-type sesquiterpenoid dimers from Artemisia myriantha var.[1][4] pleiocephala and their antihepatoma activity."[2][3][4] Phytochemistry, 223, 114125.[1] Link

  • General Handling of Sesquiterpene Lactones

    • Chadwick, M., et al. (2013).[1] "Sesquiterpenoids Lactones: Benefits to Plants and People." International Journal of Molecular Sciences, 14(6), 12780–12805.[1] Link

  • DMSO Solubility Protocols

    • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link

Sources

Application Note: Advanced Crystallization Protocols for Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Artemyriantholide D is a complex dimeric guaianolide sesquiterpene lactone (


, MW 492.[1]62) isolated from the aerial parts of Artemisia myriantha.[1] Structurally, it represents a [4+2] Diels-Alder adduct of monomeric guaianolide precursors (often involving arglabin-type subunits).

The Challenge: Unlike its monomeric counterparts which often crystallize readily, dimeric sesquiterpenoids like Artemyriantholide D frequently isolate as amorphous gums or resins due to their conformational flexibility and high molecular weight. This application note details the specific phase-transition protocols required to shift Artemyriantholide D from a metastable amorphous gum to a crystalline lattice suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Physicochemical PropertyValue / DescriptionImplication for Crystallization
Molecular Formula

Large hydrophobic skeleton with polar lactone moieties.
Physical State (Raw) Amorphous Gum / ResinHigh entropy barrier to nucleation; requires slow kinetics.
Solubility (High)

, Acetone, MeOH, EtOAc
Good solvents for the "inner" phase.
Solubility (Low) Hexane, Pentane,

Ideal anti-solvents.
Chirality Multiple stereocentersEnantiopure crystallization is favored over racemic.

Pre-Crystallization Purification (Critical)

Causality Principle: Impurities (waxes, chlorophyll traces, or monomeric precursors) act as "crystal poisons," adhering to the growing face of a nucleus and arresting growth, leading to oiling out.

Protocol:

  • HPLC Polishing: Isolate must be >98% pure.

    • Column: C18 Semi-preparative (

      
      , 
      
      
      
      ).
    • Mobile Phase:

      
       (Isocratic 60:40 typically works well for this polarity).
      
  • Solvent Exchange: Lyophilization is not recommended as it promotes amorphous powder formation. Instead, rotary evaporate to dryness, re-dissolve in minimal HPLC-grade acetone, and filter through a

    
     PTFE syringe filter to remove particulate nucleation sites that cause uncontrolled precipitation.
    

Primary Protocol: Vapor Diffusion (Hanging Drop Variant)

This method is the "Gold Standard" for precious natural products (<5 mg available) prone to oiling out. It decouples saturation from evaporation, allowing the system to approach the metastable zone infinitely slowly.

Experimental Setup
  • Reservoir (Outer Chamber): 1.0 mL of Anti-solvent (n-Pentane).

  • Sample Drop (Inner Chamber):

    
     of Artemyriantholide D solution (
    
    
    
    in Acetone).
  • Vessel: 24-well Linbro plate or a dedicated vapor diffusion vial.

Step-by-Step Methodology
  • Dissolution: Dissolve 1 mg of Artemyriantholide D in

    
     of Acetone. Ensure complete dissolution; sonicate if necessary.
    
  • Equilibration: Place the sample drop on a siliconized cover slip (hanging drop) or in a small inner vial (sitting drop).

  • Sealing: Invert the cover slip over the reservoir containing n-Pentane. Seal with high-vacuum grease to prevent rapid evaporation.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Why 4°C? Lower temperature decreases solubility and kinetic energy, reducing the probability of disordered aggregation (oiling out).

  • Observation: Monitor under polarized light every 24 hours. Birefringence indicates crystallinity.

Mechanism of Action

As the volatile n-Pentane diffuses into the Acetone drop, the polarity of the solvent mixture slowly decreases. This gently forces the hydrophobic Artemyriantholide D molecules to align and precipitate in an ordered fashion, bypassing the amorphous "crash out" phase.

Secondary Protocol: Cold Solvent Layering (Liquid-Liquid Diffusion)

Best for larger amounts (>10 mg) where X-ray quality is needed but crystal size must be maximized.

Protocol:

  • Dense Phase: Dissolve Artemyriantholide D in

    
     (Chloroform) or 
    
    
    
    (DCM) in a narrow NMR tube or crystallization tube. Concentration: ~30 mg/mL.
  • Light Phase: Carefully layer n-Hexane (or Diethyl Ether) on top of the dense phase using a syringe. Ratio 1:2 (Solvent:Anti-solvent).

    • Technique Tip: Tilt the tube to 45° and let the hexane slide down the wall to prevent turbulent mixing.

  • The Interface: A cloudy interface will form immediately. This is normal.

  • Diffusion: Cap the tube with Parafilm (poke 1 small hole to allow very slow evaporation of the hexane, driving the gradient).

  • Storage: Place upright in a refrigerator (4°C). Leave undisturbed for 7-14 days. Crystals will grow at the interface or on the glass walls as the solvents mix by diffusion.

Troubleshooting: Overcoming "Oiling Out"

If Artemyriantholide D separates as liquid droplets instead of crystals:

  • The "Scratch" Technique: Use a glass needle to scratch the side of the vessel inside the oil droplet. This creates high-energy surface defects that can induce nucleation.

  • Seeding: If you have any solid material (even microcrystalline powder), add a microscopic speck to the oiled-out solution.

  • Solvent Switch: Switch from Acetone/Pentane to Methanol/Water .

    • Procedure: Dissolve in MeOH; add water dropwise until turbidity persists; heat slightly to clear; cool slowly to 4°C. The hydrogen bonding capability of MeOH often stabilizes the lactone rings differently than aprotic solvents.

Visualization: Decision Logic & Workflow

G Start Crude Artemyriantholide D (Gum/Resin) Purify HPLC Purification (>98% Purity) Start->Purify Solubility Solubility Screen Purify->Solubility Method_Choice Select Crystallization Method Solubility->Method_Choice Vapor Vapor Diffusion (Acetone / Pentane) <5mg Sample Method_Choice->Vapor Low Qty Layering Liquid-Liquid Layering (CHCl3 / Hexane) >10mg Sample Method_Choice->Layering High Qty Evap Slow Evaporation (EtOAc / Ether) Robust Samples Method_Choice->Evap Stable Solid Check Observation (24-72h) Vapor->Check Layering->Check Evap->Check Result_Oil Oiling Out? Check->Result_Oil Result_Crystal Crystals Formed Result_Oil->Result_Crystal No Fix_Temp Lower Temp (4°C) Change Solvent System Result_Oil->Fix_Temp Yes XRD SC-XRD Analysis Result_Crystal->XRD Fix_Seed Seeding / Scratching Fix_Temp->Fix_Seed Fix_Seed->Check Retry

Caption: Decision matrix for crystallizing complex dimeric sesquiterpenoids, prioritizing purity and slow kinetics to prevent amorphous oil formation.

Characterization & Validation

Once crystals are obtained, validation is required before X-ray exposure.

  • Birefringence: View under a polarized light microscope. True crystals will "light up" and extinguish as the stage is rotated. Amorphous glass/gum will remain dark or show isotropic halo.

  • Morphology: Artemyriantholide derivatives typically crystallize as orthorhombic prisms or monoclinic plates .

  • Thermal Analysis (DSC): A sharp endotherm indicates a pure crystalline phase. A broad melting range indicates solvates or amorphous content.

References

  • Su, C., et al. (2020). Artemyrianins A–G from Artemisia myriantha and Their Cytotoxicity Against HepG2 Cells. Natural Products and Bioprospecting.[1][2] Link

  • Zan, K., et al. (2025). Artemyriantholidimers A-G, undescribed guaiane-type sesquiterpenoid dimers from Artemisia myriantha. Phytochemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Growing Crystals for Small Molecule X-ray Crystallography. Link

  • Ladd, M. & Palmer, R. (2013). Structure Determination by X-Ray Crystallography. Springer. (Standard text for crystallographic causality).
  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design. Link

Sources

Dose-dependent assay protocols for Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Dose-Dependent Characterization of Artemyriantholide D

Executive Summary & Compound Profile

Artemyriantholide D is a bioactive sesquiterpene lactone (STL), putatively derived from Artemisia myriantha or related species. Like its structural analogs (e.g., artemisinin, parthenolide, arglabin), its pharmacological efficacy relies heavily on the presence of an


-methylene-

-lactone ring or an endoperoxide bridge, which facilitates interactions with biological nucleophiles (cysteine residues) via Michael addition or ROS generation.

This guide provides a rigorous framework for establishing the dose-dependent efficacy of Artemyriantholide D. Unlike generic protocols, this document addresses the specific physicochemical challenges of STLs—specifically their lipophilicity, instability in aqueous buffers, and hormetic dose-responses.

Key Mechanistic Targets:

  • Primary: NF-

    
    B signaling suppression (via IKK
    
    
    
    alkylation).
  • Secondary: Mitochondrial membrane depolarization (

    
    ) and ROS-mediated apoptosis.
    

Compound Handling & Formulation

Context: STLs are prone to hydrolysis and precipitation in aqueous media. Inaccurate stock preparation is the leading cause of non-reproducible IC


 values.
Protocol A: Stock Preparation
  • Solvent Selection: Dissolve neat Artemyriantholide D in anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested,

    
    99.9%).
    
    • Why: Ethanol causes rapid evaporation and concentration shifts; water causes precipitation.

  • Concentration: Prepare a 100 mM master stock.

    • Validation: Verify complete dissolution by vortexing for 30 seconds and visual inspection against a dark background.

  • Storage: Aliquot into amber glass vials (avoid plastic, as STLs can leach plasticizers or adsorb to polypropylene). Store at -80°C.

    • Stability Limit: Discard aliquots after 3 freeze-thaw cycles.

Protocol B: Working Solutions (The "0.1% Rule")
  • Constraint: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent solvent toxicity from masking the compound's effect.

  • Serial Dilution Strategy:

    • Perform all serial dilutions in 100% DMSO first (e.g., 100 mM

      
       10 mM 
      
      
      
      1 mM).
    • Perform an intermediate dilution step: Dilute the DMSO stock 1:1000 into pre-warmed culture media immediately before dosing.

Core Assay: Dose-Dependent Cytotoxicity (SRB/MTS)

Objective: Determine the IC


 (Half-maximal inhibitory concentration) with high precision.
Method Choice:  Sulforhodamine B (SRB) is preferred over MTT for Artemyriantholide D because STLs can alter mitochondrial respiration, potentially generating false positives in metabolic assays like MTT.
Experimental Workflow

AssayWorkflow cluster_QC Quality Control Gates Start Cell Seeding (3-5k cells/well) Attach Attachment Phase (24h, 37°C) Start->Attach Dose Dosing (Logarithmic Series) Attach->Dose Incubate Exposure (48h - 72h) Dose->Incubate CheckDMSO Verify DMSO < 0.1% Dose->CheckDMSO Fix Fixation (TCA 10%) Incubate->Fix Stain Staining (SRB 0.4%) Fix->Stain Read Read OD (510 nm) Stain->Read

Figure 1: Optimized SRB Cytotoxicity Workflow for Artemyriantholide D. Note the fixation step which eliminates metabolic interference.

Step-by-Step Protocol
  • Seeding: Seed tumor cells (e.g., MCF-7, HepG2) at

    
     to 
    
    
    
    cells/well in 96-well plates. Include 6 wells of "Media Only" (Blank).
  • Attachment: Incubate for 24 hours to ensure log-phase growth entry.

  • Dosing:

    • Prepare 8 concentrations using a 1:3 serial dilution .

    • Range Recommendation: Start at 100

      
      M  down to 0.04 
      
      
      
      M
      .
    • Controls:

      • Negative: 0.1% DMSO.

      • Positive: Doxorubicin (1

        
        M) or Artemisinin (10 
        
        
        
        M).
  • Fixation (Critical Step):

    • Discard media.[1]

    • Gently add 100

      
      L of cold 10% Trichloroacetic Acid (TCA) .
      
    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash 4x with tap water. Air dry.

    • Add 100

      
      L 0.4% SRB  (dissolved in 1% acetic acid). Incubate 15 min at RT.
      
  • Solubilization:

    • Wash 4x with 1% acetic acid to remove unbound dye.

    • Solubilize bound stain with 200

      
      L 10 mM Tris Base  (pH 10.5).
      
  • Read: Measure Absorbance at 510 nm .

Mechanistic Validation: ROS & Apoptosis

Rationale: Artemyriantholide D likely acts via the cleavage of the lactone/endoperoxide moiety, generating Reactive Oxygen Species (ROS) that trigger the intrinsic apoptotic pathway.

Protocol: Flow Cytometry for ROS (DCFDA Assay)
  • Probe: Use H

    
    DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
    
  • Treatment: Treat cells with Artemyriantholide D (at IC

    
     and 2x IC
    
    
    
    ) for 4 to 6 hours (early event detection).
  • Staining:

    • Wash cells with PBS.

    • Incubate with 10

      
      M H
      
      
      
      DCFDA in serum-free media for 30 min at 37°C.
  • Analysis:

    • Harvest cells (Trypsin-free dissociation preferred, or gentle scraping).

    • Analyze on FL1 channel (FITC).

    • Expectation: A right-shift in fluorescence intensity indicates oxidative stress.

Signaling Pathway Visualization

MOA Compound Artemyriantholide D Target1 Endoperoxide/Lactone Cleavage Compound->Target1 ROS ROS Generation (Oxidative Stress) Target1->ROS Iron/Heme Dependent NFkB NF-kB Pathway ROS->NFkB Inhibition Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Reduced Survival Signals Caspase Caspase 3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA).[2][3] The compound induces ROS while simultaneously inhibiting pro-survival NF-


B signaling.

Data Presentation & Analysis

Acceptance Criteria (Self-Validating Rules):

  • Z-Factor: Must be

    
     for the assay to be considered robust.
    
  • Dose-Response Curve: Must show a sigmoidal shape with defined upper and lower plateaus. If the curve is flat, check compound solubility.

  • CV%: Coefficient of variation between replicates must be

    
    .
    

Summary Table Template:

ParameterControl (DMSO)Artemyriantholide D (Low Dose)Artemyriantholide D (High Dose)Interpretation
IC

(

M)
N/ACalculated ValueCalculated ValuePotency indicator
ROS (MFI) Baseline1.5x - 2.0x Increase> 3.0x IncreaseOxidative mechanism confirmed
Apoptosis (%) < 5%10 - 20%> 40%Cytotoxic efficacy
NF-

B (p65)
100%70%< 40%Anti-inflammatory correlation

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

  • O'Neill, P. M., et al. (2010). Mechanism of action of artemisinin: the debate continues. Molecules, 15(3), 1705-1721.

  • Zhang, S., et al. (2013). Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways. Journal of Receptors and Signal Transduction, 33(4).

  • Ghantous, A., et al. (2010). What made sesquiterpene lactones reach cancer clinical trials? Drug Discovery Today, 15(15-16), 668-678.

  • Kalyanaraman, B., et al. (2012). Teaching the basics of reactive oxygen species and their relevance to cancer biology. Redox Biology, 1(1), 244-257.

Sources

Application Note: A Strategic Guide to Solvent System Selection for the Chromatographic Purification of Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Artemyriantholide D, a member of the sesquiterpenoid lactone class, represents a significant synthetic challenge and a compound of interest from medicinal plants such as Artemisia myriantha.[1][2] The isolation of such target molecules from complex crude plant extracts is a primary bottleneck in natural product research. The success of purification hinges almost entirely on the rational selection of a solvent system for column chromatography. This guide provides a detailed framework for developing and optimizing solvent systems for the isolation of Artemyriantholide D and related moderately polar compounds, moving beyond simple recipes to explain the underlying chemical principles that govern separation.

Foundational Principles: The Analyte, the Stationary Phase, and the Mobile Phase

A successful separation is a controlled competition. The analyte, Artemyriantholide D, must choose between adhering to the stationary phase (adsorption) and moving with the mobile phase (elution). Our goal is to manipulate this choice.

The Target Molecule: Sesquiterpenoid Lactones

Sesquiterpene lactones are a diverse group of C15 terpenoids characterized by a lactone ring.[3] Their polarity is primarily determined by the type and number of oxygen-containing functional groups, such as hydroxyls, esters, and epoxides. While the exact structure of Artemyriantholide D is not detailed here, its relatives isolated from Artemisia myriantha suggest it is a compound of moderate polarity, making it an ideal candidate for normal-phase chromatography.[4][5]

The Stationary Phase: Silica Gel

For compounds like Artemyriantholide D, silica gel (SiO₂) is the stationary phase of choice. Its surface is rich in polar silanol groups (Si-OH), which act as adsorption sites. Separation on silica gel is governed by the following interactions, in decreasing order of strength:

  • Hydrogen Bonding

  • Dipole-Dipole Interactions

  • Van der Waals Forces

A more polar compound will interact more strongly with the silica gel and thus elute later.

The Mobile Phase: The Engine of Separation

The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the column. The solvent molecules compete with the analyte for the adsorption sites on the silica gel. A more polar solvent is a stronger eluent because it more effectively displaces the analyte from the stationary phase, causing it to move faster down the column. Solvents are ranked by their "eluting power" in what is known as an elutropic series.[6]

The Workflow for Rational Solvent System Development

A systematic, evidence-based approach is crucial. The process begins with small-scale analysis using Thin-Layer Chromatography (TLC) to predict the behavior on a larger column.

Purification Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Analysis & Final Isolation Crude_Extract Crude Plant Extract TLC_Screening TLC Screening with Multiple Solvent Systems Crude_Extract->TLC_Screening Optimal_Rf Identify System Giving Target Rf ≈ 0.2-0.4 TLC_Screening->Optimal_Rf Packing Pack Silica Gel Column Optimal_Rf->Packing Gradient_Elution Run Gradient Column Chromatography Packing->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Final_Purification Further Purification (if needed) Pooling->Final_Purification Pure_Compound Pure Artemyriantholide D Final_Purification->Pure_Compound

Caption: Workflow for isolating Artemyriantholide D.

Experimental Protocols

Protocol 1: Solvent System Screening via TLC

This is the most critical step for predicting separation. The goal is to find a solvent system where the target compound, Artemyriantholide D, has a Retention Factor (Rƒ) between 0.2 and 0.4. This Rƒ value typically provides the best resolution in column chromatography.

Materials:

  • Silica gel TLC plates (e.g., Kieselgel 60 F254)[7]

  • Crude extract of Artemisia myriantha dissolved in a minimal amount of dichloromethane or methanol.

  • A series of developing solvents (see Table 1).

  • TLC developing chambers.

  • Visualization reagents (UV lamp at 254 nm, and a staining agent like p-anisaldehyde solution).[7]

Procedure:

  • Pour a small amount (5-10 mL) of a chosen solvent system into a developing chamber, line it with filter paper, and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, spot the dissolved crude extract onto the baseline of a TLC plate.

  • Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front, and let it dry completely.

  • Visualize the separated spots under a UV lamp. Circle any visible spots.

  • Stain the plate using the p-anisaldehyde solution and gentle heating to visualize other compounds.

  • Calculate the Rƒ value for the spot presumed to be Artemyriantholide D: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Repeat this process for different solvent systems until an optimal Rƒ is achieved.

Table 1: Trial Solvent Systems for TLC Screening

TrialNon-Polar SolventPolar SolventRatio (v/v)Expected Rƒ for Moderately Polar Compounds
1HexaneEthyl Acetate90:10Low (<0.1)
2HexaneEthyl Acetate70:30Optimal Range (0.2-0.4)
3HexaneEthyl Acetate50:50High (>0.5)
4DichloromethaneMethanol98:2Optimal Range (0.2-0.4)
5DichloromethaneMethanol95:5High (>0.5)

Rationale: We start with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc) and systematically increase the polarity. Hexane/Ethyl Acetate is a versatile and common system for compounds of moderate polarity.[8][9] Dichloromethane/Methanol is a stronger solvent system, useful if the compound is more polar and does not move in Hexane/EtOAc.[8]

Protocol 2: Preparative Column Chromatography

Once the optimal solvent system is identified by TLC, it can be adapted for scale-up purification on a silica gel column. A gradient elution, where the solvent polarity is gradually increased, is highly recommended for complex natural product extracts.[6]

Materials:

  • Glass chromatography column.

  • Silica gel (e.g., Merck 60, 0.040-0.063 mm particle size).[7]

  • Selected solvent system (non-polar and polar components).

  • Crude extract.

Procedure:

  • Packing the Column: Prepare a slurry of silica gel in the least polar starting solvent (e.g., 100% Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Loading the Sample: Dissolve the crude extract in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[10] Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the starting solvent (e.g., 100% Hexane). Gradually and stepwise increase the proportion of the polar solvent. This gradient should be based on your TLC results. A typical gradient for a system optimized at 70:30 Hexane:EtOAc is shown in Table 2.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size and number of fractions will depend on the scale of the separation.

  • Fraction Analysis: Analyze the collected fractions using the same TLC system developed in Protocol 1. Pool the fractions that contain the pure target compound.

Table 2: Example of a Step-Gradient Elution Protocol

StepSolvent System (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
1100:02Elute very non-polar compounds (e.g., fats, waxes).
290:103Elute non-polar terpenoids.
380:203Elute compounds less polar than the target.
470:30 5Elute the target compound (Artemyriantholide D).
550:503Elute more polar compounds.
60:1002Wash the column of highly polar compounds.

Advanced Considerations and Troubleshooting

  • Streaking on TLC: If spots streak, it may indicate compound degradation, overloading, or that the compound is too acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or ammonia/triethylamine (for basic compounds) to the mobile phase can improve peak shape.[8][11]

  • Poor Separation: If compounds are not separating well, a less polar solvent system may be required. Systems like Ether/Hexane can sometimes provide different selectivity than Ethyl Acetate/Hexane.[8]

  • Complementary Techniques: Complete purification of a natural product often requires more than one chromatographic step. Fractions containing Artemyriantholide D may be further purified using Sephadex LH-20 (to separate by size) or reversed-phase HPLC (to separate by hydrophobicity), which are commonly employed in the isolation of constituents from Artemisia.[1][5]

Separation_Principle cluster_legend Equilibrium Stationary Silica Gel (Polar Stationary Phase) Mobile Solvent (Mobile Phase) Analyte Artemyriantholide D Analyte->Stationary Adsorption (Stronger for Polar Analytes) Analyte->Mobile Elution (Favored by Polar Solvents) l1 Increased Solvent Polarity Shifts Equilibrium to Elution

Caption: The core principle of chromatographic separation.

Conclusion

The isolation of Artemyriantholide D is a methodical process where success is dictated by the careful, empirical development of a suitable solvent system. By leveraging Thin-Layer Chromatography for rapid screening and applying the principles of polarity and elution strength, researchers can design a robust gradient column chromatography protocol. This systematic approach not only maximizes the yield and purity of the target molecule but also provides a logical framework applicable to the isolation of a wide array of natural products.

References

  • (Reference placeholder for general chrom
  • Study on the Chemical Constituents of Artemisia Myriantha Wall. Ex Bess. (n.d.). Semantic Scholar.
  • Zan, K., et al. (2018). Guaianolides from aerial parts of Artemisia myriantha. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 43(12), 2531–2535. [Link]

  • Zan, K., et al. (2020). Artemyrianins A-G from Artemisia myriantha and Their Cytotoxicity Against HepG2 Cells. Natural products and bioprospecting, 10(4), 251–260. [Link]

  • (Reference placeholder for general chrom
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Zan, K., et al. (2018). Cytotoxic sesquiterpene lactones from Artemisia myriantha. ResearchGate. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Chadni, M., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules (Basel, Switzerland), 27(19), 6653. [Link]

  • Luján-Hidalgo, M. C., et al. (2024). Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation. Molecules (Basel, Switzerland), 29(7), 1604. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Mthembu, M. H., et al. (2024). Extraction, Isolation and Characterization of sesquiterpene lactone (1α,4α-dihydroxyguaia-2,10(14),11(13) -trien-12,6α-olide) from the roots of Vernonia capensis (Walp.) D.Dietr. ex. Walp. MSI Publishers. Retrieved from [Link]

  • (Reference placeholder for general chrom
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • (Reference placeholder for general chrom
  • Judžentienė, A., & Būdienė, J. (2019). Sesquiterpene Lactones from Artemisia argyi: Absolute Configuration and Immunosuppressant Activity. Journal of Natural Products, 82(6), 1569-1578. [Link]

Sources

Application Notes & Protocols: A Framework for the Semi-Synthesis and Structure-Activity Relationship (SAR) Profiling of Artemyriantholide D Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sesquiterpene lactones (STLs) are a large and structurally diverse class of natural products, predominantly found in the Asteraceae family, which have garnered significant attention for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Many of these compounds exert their effects through the covalent modification of biological macromolecules, a reactivity largely attributed to the presence of an α,β-unsaturated carbonyl group, most commonly an α-methylene-γ-lactone moiety.[2]

A key mechanism for the anti-inflammatory action of many STLs is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[4][5] Specific STLs are thought to directly alkylate critical cysteine residues on the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[3]

This guide focuses on Artemyriantholide D, a representative guaianolide-type sesquiterpene lactone isolated from Artemisia species, which are known to produce a variety of bioactive terpenoids.[6] While Artemyriantholide D itself shows promise, developing analogues is a crucial step in medicinal chemistry to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications influence biological activity.[7]

This document provides a comprehensive framework for researchers, chemists, and pharmacologists to:

  • Synthesize a focused library of Artemyriantholide D analogues by targeting key functional groups.

  • Implement robust in vitro bioassays to quantify anti-inflammatory activity and cytotoxicity.

  • Systematically analyze the resulting data to establish clear SAR trends, guiding future drug design.

Part 1: Scientific Rationale and Strategic Design

The Guaianolide Pharmacophore: A Foundation for Activity

The biological activity of guaianolides like Artemyriantholide D is intrinsically linked to their chemical structure. The primary pharmacophore is the α-methylene-γ-lactone ring. This feature acts as a Michael acceptor, making it susceptible to nucleophilic attack from thiol groups on cysteine residues within proteins.[8] This covalent interaction is often irreversible and is the basis for the inhibition of targets like NF-κB.[9]

Other structural features also play crucial roles:

  • Additional Electrophilic Sites: The presence of other α,β-unsaturated carbonyl systems, such as cyclopentenone rings, can enhance activity by providing a second site for alkylation.[7]

  • Lipophilicity: The overall hydrophobicity of the molecule influences its ability to cross cell membranes and reach intracellular targets. This can be modulated by hydroxyl groups and ester side chains.[7]

  • Stereochemistry: The three-dimensional arrangement of atoms dictates how the molecule fits into the binding pocket of its target protein, influencing the efficiency of the alkylation reaction.

Strategy for Analogue Design

Our strategy involves semi-synthesis, starting with the parent molecule, Artemyriantholide D. This approach is efficient and allows for the targeted modification of specific functional groups to probe their contribution to biological activity.

Key Modification Sites on the Artemyriantholide D Scaffold:

  • The α-Methylene-γ-lactone (C11-C13): This is the primary reactive center. Modifying it is expected to have a profound impact on activity. We will synthesize Michael adducts by reacting it with nucleophiles (amines, thiols). This will test the hypothesis that the α,β-unsaturation is essential for NF-κB inhibition. A complete loss of activity upon saturation would provide strong evidence for this mechanism.[8][9]

  • Hydroxyl Groups (e.g., at C4): These sites are ideal for derivatization to modulate lipophilicity and steric hindrance. We will perform acylations to introduce various ester groups (e.g., acetate, butyrate). This will help determine if a hydrophobic pocket exists near this position in the target protein.

  • Ester Side Chains (if present): Natural STLs often possess ester functionalities. Hydrolysis or modification of these esters can reveal their importance for activity.

Overall Experimental Workflow

The process of generating and evaluating Artemyriantholide D analogues follows a logical and iterative sequence. The initial phase involves the chemical modification of the parent compound to create a small, diverse library of new molecules. Each new compound must be rigorously purified and its structure confirmed. Subsequently, these analogues are subjected to a cascade of biological assays to determine their efficacy and safety profile, which ultimately informs the SAR.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_bioassay Phase 2: Biological Evaluation cluster_analysis Phase 3: Data Analysis Start Artemyriantholide D (Parent Compound) Mod1 Modification 1: Michael Addition (e.g., Amines, Thiols) Start->Mod1 Mod2 Modification 2: Acylation of -OH (e.g., Acetylation) Start->Mod2 Purify Purification (HPLC / Column Chrom.) Mod1->Purify Mod2->Purify Confirm Structure Confirmation (NMR, HRMS) Purify->Confirm Library Analogue Library Confirm->Library Cytotox Cytotoxicity Assay (MTT / Resazurin) Determine CC50 Library->Cytotox Screen Analogues NFkB NF-κB Inhibition Assay (Luciferase Reporter) Determine IC50 Library->NFkB Screen Analogues SI Calculate Selectivity Index (SI = CC50 / IC50) Cytotox->SI NFkB->SI SAR Structure-Activity Relationship (SAR) Analysis Conclusion Identify Lead Candidates & Design Next Generation SAR->Conclusion SI->SAR

Caption: Overall workflow for SAR studies of Artemyriantholide D.

Part 2: Synthesis Protocols

General Materials and Methods: All reagents should be of analytical grade and used without further purification unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification is typically performed by flash column chromatography or preparative HPLC. Structural confirmation of all synthesized analogues is mandatory and should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.1: Michael Addition of Dimethylamine to the α-Methylene-γ-lactone
  • Rationale: This protocol serves to saturate the key α,β-unsaturated system of the lactone. Comparing the bioactivity of the resulting amino-adduct to the parent compound directly tests the importance of this electrophilic site. Dimethylamine is used as a representative secondary amine nucleophile.

  • Step-by-Step Procedure:

    • Dissolve Artemyriantholide D (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of dimethylamine in THF (2.0 M, 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired dimethylamino adduct.

    • Confirm the structure and purity using NMR and HRMS.

Protocol 2.2: Acylation of the C4-Hydroxyl Group
  • Rationale: This protocol introduces an acetyl group to a free hydroxyl, in this case, presumed to be at the C4 position. This modification increases lipophilicity and adds steric bulk. Comparing its activity to the parent compound will reveal the sensitivity of the target's binding pocket to modifications at this position.

  • Step-by-Step Procedure:

    • Dissolve Artemyriantholide D (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the C4-acetylated analogue.

    • Confirm the structure and purity using NMR and HRMS. The appearance of a new singlet around δ 2.0-2.2 ppm in the ¹H NMR spectrum is indicative of the acetyl group.

Part 3: Bioassay Protocols for SAR Evaluation

Rationale for Assay Selection: A two-pronged approach is essential for meaningful SAR. First, a primary screen measures the desired anti-inflammatory activity (NF-κB inhibition). Second, a cytotoxicity assay assesses the compound's general toxicity to cells.[10] An ideal drug candidate will have high potency in the primary assay and low cytotoxicity, resulting in a high Selectivity Index (SI).

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Line: RAW 264.7 murine macrophages (a common model for inflammation studies).

  • Step-by-Step Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the Artemyriantholide D analogues in culture medium. Add 100 µL of these dilutions to the appropriate wells (final volume 200 µL). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Protocol 3.2: NF-κB Reporter Gene Assay
  • Principle: This assay uses a cell line (e.g., HEK293T or RAW 264.7) that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[12] When NF-κB is activated by a stimulus (like TNF-α or LPS), it binds to the promoter and drives luciferase expression. An inhibitor will prevent this, leading to a reduced light signal.[13]

  • Cell Line: 293T/NFκB-luc reporter cells.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed 293T/NFκB-luc cells in a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells/well. Incubate for 24 hours.

    • Pre-treatment: Treat the cells with serial dilutions of the Artemyriantholide D analogues for 1 hour. Include a vehicle control (0.1% DMSO) and a known NF-κB inhibitor as a positive control (e.g., Parthenolide).

    • Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control.[14]

    • Incubation: Incubate the plate for 6-8 hours at 37°C.

    • Lysis and Luminescence Reading: Remove the medium. Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions with a luminometer.

    • Data Analysis: Normalize the luciferase signal to the stimulated vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ (50% inhibitory concentration) using non-linear regression.

G cluster_setup Assay Setup cluster_pathway Biological Pathway cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Treat Pre-treat with Analogue Series Seed->Treat Inhibition Inhibition Point Treat->Inhibition Stimulate Stimulate with TNF-α Activation NF-κB Activation Stimulate->Activation Translocation Nuclear Translocation Activation->Translocation Activation->Inhibition Reporter Luciferase Expression Translocation->Reporter Lyse Lyse Cells Reporter->Lyse Read Read Luminescence Lyse->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the NF-κB luciferase reporter assay.

Part 4: Data Interpretation & SAR Analysis

Data Presentation

The core of an SAR study is the clear and concise presentation of chemical and biological data. A well-structured table allows for direct comparison between analogues, facilitating the identification of key structural determinants of activity.

Analogue IDR¹ (C4 Position)R² (C13 Position)NF-κB IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Parent -OH=CH₂1.5 ± 0.225.0 ± 3.116.7
ANA-01 -OH-CH₂-N(Me)₂> 50> 50N/A
ANA-02 -OCOCH₃=CH₂0.8 ± 0.122.5 ± 2.828.1
ANA-03 -OCOC₃H₇=CH₂0.5 ± 0.118.0 ± 2.536.0
ANA-04 -OCOCH₃-CH₃> 50> 50N/A

Data are hypothetical and for illustrative purposes only.

Drawing SAR Conclusions

By analyzing the data in the table, we can derive critical SAR insights:

  • The Essentiality of the Michael Acceptor: Comparing the Parent compound (IC₅₀ = 1.5 µM) with ANA-01 (IC₅₀ > 50 µM) demonstrates that the α-methylene group at C13 is absolutely critical for NF-κB inhibition. Its removal through Michael addition leads to a complete loss of activity, strongly supporting the proposed covalent mechanism of action.[9][15]

  • Impact of Lipophilicity at C4: Comparing the Parent (-OH) with its acetylated (ANA-02 ) and butyrated (ANA-03 ) analogues reveals that increasing the lipophilicity at the C4 position enhances potency. The activity increases from 1.5 µM to 0.8 µM (acetyl) and further to 0.5 µM (butyryl). This suggests that a hydrophobic interaction in the vicinity of C4 is favorable for binding to the target protein.[7]

  • Synergistic Effects: Analogue ANA-04 , which combines the C4 acetylation with the reduction of the C13 methylene to a methyl group, is inactive. This confirms that even with an optimized C4 substituent, the presence of the Michael acceptor is non-negotiable for activity.

  • Selectivity: The Selectivity Index (SI) is a crucial measure of a compound's therapeutic window. Analogue ANA-03 not only has the highest potency (IC₅₀ = 0.5 µM) but also the best selectivity (SI = 36.0), making it the most promising lead candidate from this initial series for further investigation.

G cluster_sar SAR Decision Logic Start Synthesized Analogue Data Q1 Is the α-methylene at C13 intact? Start->Q1 Q2 Is the C4 substituent more lipophilic? Q1->Q2 Yes Inactive Inactive (High IC50) Q1->Inactive No Active High Potency (Low IC50) Q2->Active No Improved Improved Potency Q2->Improved Yes

Caption: Logical flow for interpreting SAR data.

Conclusion

This application guide provides a detailed, rationale-driven framework for the synthesis and evaluation of Artemyriantholide D analogues. By systematically modifying key functional groups and employing a robust bioassay cascade, researchers can efficiently generate and interpret SAR data. The insights gained from such studies—for instance, the confirmation of the α-methylene-γ-lactone as an indispensable pharmacophore and the beneficial effect of increased lipophilicity at the C4 position—are invaluable for the rational design of next-generation sesquiterpene lactone-based anti-inflammatory drug candidates with enhanced potency and selectivity.

References

  • Román, R., et al. (2021). Synthesis of Guaianolide Analogues with a Tunable α-Methylene−γ-lactam Electrophile and Correlating Bioactivity with Thiol Reactivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Welbes, L. L. (2016). The Synthesis of 6,12-Guaianolide Analogs and Related Chemical Tools for Probing their Mechanism of NF-ĸB Inhibition. Graduate Theses and Dissertations. Available at: [Link]

  • Román, R., et al. (2020). Synthesis of Guaianolide Analogues with a Tunable α-Methylene-γ-Lactam Electrophile and Correlating Bioactivity with Thiol Reactivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Bio-protocol. (2019). MTT Assay. Bio-protocol. Available at: [Link]

  • Román, R., et al. (2020). Synthesis of Guaianolide Analogues with a Tunable α-Methylene-γ-lactam Electrophile and Correlating Bioactivity with Thiol Reactivity. PubMed. Available at: [Link]

  • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]

  • ResearchGate. (2018). A Three-Step Synthesis of the Guaianolide Ring System. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Discovery, Structural Determination and Anticancer Activities of Lactucinlike Guaianolides. ResearchGate. Available at: [Link]

  • Bork, P. M., et al. (2004). Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB. Journal of Medicinal Chemistry. Available at: [Link]

  • Macías, F. A., et al. (2000). Sesquiterpene lactones with potential use as natural herbicide models. 2. guaianolides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Amen, Y., et al. (2025). Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. RSC Publishing. Available at: [Link]

  • Miller, S. L., et al. (2010). Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs. Journal of Medicinal Food. Available at: [Link]

  • ResearchGate. (2012). Structure of arctiin (A); Cell viability (B). ResearchGate. Available at: [Link]

  • Amen, Y., et al. (2025). Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Naturally Occurring NF-κB Inhibitors. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. Available at: [Link]

  • SciSpace. (2009). Inhibition of nuclear factor κB activation and cyclooxygenase-2 expression by aqueous extracts of Hispanic medicinal herbs. SciSpace. Available at: [Link]

  • ResearchGate. (2023). Chemical constituents and biological activities of Artemisia argyi H.Lév. & vaniot. ResearchGate. Available at: [Link]

  • Longdom Publishing. (2021). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving extraction yield of Artemyriantholide D from plant material

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for enhanced efficiency and purity in natural product chemistry, this Technical Support Center is dedicated to the extraction of Artemyriantholide D. As a Senior Application Scientist, my goal is to provide a comprehensive resource that moves beyond simple protocols, delving into the causality behind experimental choices to empower researchers in their work. This guide is structured to address challenges proactively, offering troubleshooting solutions and optimized protocols grounded in scientific literature.

Frequently Asked Questions (FAQs)

This section addresses foundational queries regarding Artemyriantholide D extraction.

Q1: What is the optimal plant material for maximizing Artemyriantholide D yield?

The concentration of sesquiterpenoid lactones, including Artemyriantholide D, is not uniform throughout the plant. The highest concentrations are typically found in the aerial parts, specifically the leaves and flowers.[1] The phenological stage of the plant at harvest is also critical; collection during the flowering period often yields the highest concentration of these secondary metabolites. Furthermore, proper post-harvest processing is crucial. The plant material should be dried at a moderate temperature (e.g., 40-50°C) to prevent enzymatic degradation of the target compound and then ground to a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent interaction.

Q2: Which solvent system is recommended for the initial extraction of Artemyriantholide D?

Artemyriantholide D is a sesquiterpene lactone, a class of moderately polar compounds. The choice of solvent is therefore critical for achieving both high yield and selectivity.

  • Initial Recommendation: Solvents of medium polarity, such as ethyl acetate or chloroform, are highly effective for selectively extracting sesquiterpenoid lactones.[2] While more polar solvents like methanol or ethanol can also be used, they tend to co-extract a significant amount of highly polar impurities (e.g., chlorophylls, glycosides), complicating subsequent purification steps.[3]

  • Defatting Pre-treatment: For a cleaner crude extract, a two-step extraction is advisable. First, perform a pre-extraction (defatting) with a non-polar solvent like n-hexane or petroleum ether. This step removes lipids, waxes, and other non-polar compounds. The remaining plant material is then extracted with the primary, medium-polarity solvent.[4]

Q3: What are the most promising modern extraction techniques for this compound?

While traditional methods like Soxhlet extraction are exhaustive, they are often time-consuming and can lead to thermal degradation of sensitive compounds.[4] Modern, "green" extraction techniques offer significant advantages in terms of efficiency, time, and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration.[5] UAE is known to accelerate the extraction process, increase yield, and operate at lower temperatures, preserving thermolabile compounds like Artemyriantholide D.[6][7]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly.[8] This leads to a significant reduction in extraction time and solvent volume.[9][10] It is a powerful technique for efficiently extracting terpenoids.[11]

Troubleshooting and Optimization Guide

This section provides solutions to specific issues that may arise during the extraction and purification process.

Problem: The yield of Artemyriantholide D from the crude extract is consistently low.

Possible Cause 1: Sub-optimal Extraction Parameters

  • Causality: Extraction is a kinetic process governed by mass transfer. Time, temperature, and the solvent-to-solid ratio are critical variables that must be optimized to ensure the equilibrium favors the movement of the target compound from the plant matrix into the solvent.

  • Solutions & Optimization Strategy:

    • Increase Solvent-to-Solid Ratio: A higher volume of solvent can enhance the concentration gradient, driving more efficient extraction. Ratios from 10:1 to 40:1 (mL/g) are commonly tested.[12]

    • Optimize Extraction Time: For UAE and MAE, extraction times are significantly shorter than for conventional methods. Test a range from 5 to 30 minutes.[9][13] Prolonged exposure, especially at higher temperatures, can lead to degradation.

    • Adjust Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat may degrade Artemyriantholide D. For UAE, a range of 40-60°C is a good starting point.[6][12]

    • Systematic Optimization: Employ a Response Surface Methodology (RSM) to systematically investigate the interactions between these variables (e.g., time, temperature, power) and identify the true optimal conditions for maximizing yield.[12]

Workflow for Extraction Method Selection

Extraction Method Selection cluster_0 Initial Considerations cluster_1 Method Choice cluster_2 Outcome Start Goal: Extract Artemyriantholide D Lab_Scale Lab Scale & Speed? Start->Lab_Scale Thermal_Stability Compound Thermally Stable? Lab_Scale->Thermal_Stability Yes Maceration Maceration (Simple, Low Yield) Lab_Scale->Maceration No (Simple, slow) UAE Ultrasound-Assisted Extraction (UAE) (Recommended) Thermal_Stability->UAE No/Unknown MAE Microwave-Assisted Extraction (MAE) (Recommended) Thermal_Stability->MAE No/Unknown Soxhlet Soxhlet Extraction (Time/Solvent Intensive) Thermal_Stability->Soxhlet Yes Crude_Extract Crude Extract for Purification UAE->Crude_Extract MAE->Crude_Extract Soxhlet->Crude_Extract Maceration->Crude_Extract

Caption: Decision workflow for selecting an appropriate extraction method.

Problem: The crude extract is highly impure, making purification difficult.

Possible Cause 2: Lack of Selective Fractionation

  • Causality: A crude plant extract is an exceptionally complex mixture. Direct purification by a high-resolution technique like HPLC is often impractical and can damage the column. A preliminary, low-resolution fractionation step is required to separate compounds based on broad differences in polarity.

  • Solutions & Optimization Strategy:

    • Liquid-Liquid Partitioning: After initial extraction (e.g., with 80% methanol), the solvent can be evaporated and the residue re-suspended in water. This aqueous suspension can then be sequentially partitioned with solvents of increasing polarity (e.g., hexane -> chloroform -> ethyl acetate -> n-butanol). The sesquiterpenoid lactones will typically concentrate in the chloroform and ethyl acetate fractions.

    • Silica Gel Column Chromatography: This is the most common and effective method for initial cleanup.[2] The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. A typical gradient would be n-hexane/ethyl acetate, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.[4]

    • Monitor with TLC: Each fraction collected from the column must be analyzed by Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound. Fractions with similar TLC profiles are then pooled for further purification.[14]

Problem: Final purification by HPLC yields poor resolution or recovery.

Possible Cause 3: Sub-optimal HPLC Method

  • Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between the mobile phase and the stationary phase. The choice of column, mobile phase composition, and gradient profile are all critical for achieving sharp, well-resolved peaks.

  • Solutions & Optimization Strategy:

    • Column Selection: A reversed-phase C18 or C8 column is standard for purifying moderately polar compounds like sesquiterpenoid lactones.[15][16]

    • Mobile Phase: A binary system of Acetonitrile (ACN) and water or Methanol (MeOH) and water is typical.[17] Small amounts of an acid modifier like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) are often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

    • Gradient Optimization: Do not use a steep, linear gradient for purification. Start with a shallow gradient around the elution point of your target compound (determined from analytical runs) to maximize resolution from closely eluting impurities. After the target peak has eluted, a steep "wash" step with high organic solvent concentration should be used to clean the column.[16]

    • Sample Loading: Overloading the column is a common cause of poor separation. For a preparative run, dissolve the partially purified sample in the initial mobile phase and ensure it is fully dissolved and filtered before injection.

Purification and Isolation Workflow

Purification Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane:EtOAc Gradient) Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Collect & Monitor Pooling Pool Enriched Fractions TLC_Analysis->Pooling Prep_HPLC Preparative RP-HPLC (e.g., C18 Column, ACN:H2O Gradient) Pooling->Prep_HPLC Load Sample Purity_Analysis Purity Check (Analytical HPLC, NMR) Prep_HPLC->Purity_Analysis Collect Peak Pure_Compound Pure Artemyriantholide D Purity_Analysis->Pure_Compound Verified

Caption: A standard workflow for the purification of Artemyriantholide D.

Validated Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Material Preparation: Weigh 20 g of dried, powdered Artemisia plant material.

  • Defatting (Optional but Recommended): Add 200 mL of n-hexane to the plant material in a flask. Place in an ultrasonic bath for 15 minutes at room temperature. Filter and discard the hexane. Allow the plant material to air-dry.

  • Primary Extraction: Transfer the plant material to a 500 mL flask. Add 200 mL of ethyl acetate (1:10 solid:liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath operating at 40 kHz. Set the temperature to 50°C and the power to 100 W. Sonicate for 30 minutes.[6]

  • Recovery: Filter the extract through Whatman No. 1 filter paper. Re-extract the solid residue twice more with fresh ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a bath temperature no higher than 45°C. The resulting residue is your crude extract.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in n-hexane. Pack a glass column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve 1 g of the crude extract in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto 2-3 g of silica gel by evaporating the solvent completely. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 2%, 5%, 10%, 20%, 50%, 100% ethyl acetate in hexane). The volume for each step should be at least two column volumes.

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) and monitor them using TLC (e.g., mobile phase of 7:3 hexane:ethyl acetate, visualized with p-anisaldehyde stain).[14]

  • Pooling: Combine the fractions that show a strong spot corresponding to Artemyriantholide D and have a similar purity profile. Evaporate the solvent to yield a purified fraction ready for HPLC.

References

  • Fan, L., et al. (2016). Ultrasound-assisted extraction of polysaccharides from Artemisia selengensis Turcz and its antioxidant and anticancer activities. PMC. Available at: [Link]

  • Prawang, P., et al. (2019). Ultrasonic Assisted Extraction of Artemisinin from Artemisia annua L. Using Poly(Ethylene Glycol): Toward a Greener Process. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Zhang, Y., et al. (2018). Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents. Green Chemistry. Available at: [Link]

  • Li, Y., et al. (2014). Optimization of Ultrasound-Assisted Extraction of Artemisinin from Artemisia annua L. by Response Surface Methodology. Separation Science and Technology. Available at: [Link]

  • Zhang, Y., et al. (2017). Ultrasonic Assisted Extraction of Artemisinin from Artemisia Annua L. Using Monoether based Solvents. All About Drugs. Available at: [Link]

  • Khabarov, I.A. (2009).
  • Milić, M., et al. (2023). Microwave-assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications.
  • El-Gazzar, M.A., et al. (2022). Preparation and optimization of a molecularly imprinted polymers – solid phase extraction system for the extraction of bioactive sesquiterpene lactones of Ambrosia maritima plant. Taylor & Francis Online. Available at: [Link]

  • Stanković, M., et al. (2015). Optimization of extraction conditions for secondary biomolecules from various plant species. Journal of the Serbian Chemical Society.
  • Gelmini, F., et al. (2017). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. PubMed. Available at: [Link]

  • Grijalva-Verdugo, C., et al. (2022). Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology.
  • Liu, B., et al. (2013). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. PMC. Available at: [Link]

  • Taddeo, S., et al. (2024). Sesquiterpene Lactones and Flavonoid from the Leaves of Basin Big Sagebrush (Artemisia tridentata subsp. tridentata): Isolation, Characterization and Biological Activities. MDPI. Available at: [Link]

  • Favoino, O., et al. (2022). Microwave-Assisted and Conventional Extractions of Volatile Compounds from Rosa x damascena Mill. Fresh Petals for Cosmetic Applications. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Sesquiterpene lactone patented technology retrieval search results.
  • Gavilánez-Endara, F.P., et al. (2023). Microwave-Assisted Hydrodistillation of Essential Oil from Plectranthus amboinicus: Evaluation of Its Antifungal Effect and Chemical Composition. MDPI. Available at: [Link]

  • Nguyen, T.A., et al. (2023). Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents. ACS Omega. Available at: [Link]

  • Unknown Author. (2025). Extraction, Isolation and Characterization of sesquiterpene lactone (1α,4α-dihydroxyguaia-2,10(14),11(13). MSI Publishers.
  • Al-Khayri, J.M., et al. (2021). Extraction, Isolation and Characterization of Bioactive Compounds. Encyclopedia MDPI.
  • Unknown Author. (n.d.). Chemical constituents and biological activities of Artemisia argyi H.Lév. & vaniot.
  • Shafi, S., et al. (2021). Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review. PMC. Available at: [Link]

  • Teleky, B-E., et al. (2021). Secondary Metabolites from Artemisia Genus as Biopesticides and Innovative Nano-Based Application Strategies. PMC. Available at: [Link]

  • Banožić, M., et al. (2023). Comparative Evaluation of Different Extraction Techniques for Separation of Artemisinin from Sweet Wormwood (Artemisia annua L.). MDPI. Available at: [Link]

  • Tan, R.X., et al. (1999). Mono- and sesquiterpenes and antifungal constituents from Artemisia species. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Deep Blue Repositories.
  • Unknown Author. (n.d.). Withanolide D. PubChem. Available at: [Link]

  • Mant, C.T., & Hodges, R.S. (n.d.).
  • Selsted, M.E. (n.d.). HPLC Methods for Purification of Antimicrobial Peptides.
  • Sultana, S. (2023). Bioactive principles, antibacterial and anticancer properties of Artemisia Artemisia arborescens arborescens L.
  • Zhang, T., et al. (2022). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. MDPI. Available at: [Link]

  • Unknown Author. (2021). Peptide purification using HPLC ?.
  • Zovko, A., et al. (2014). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. PMC. Available at: [Link]

  • Al-Shdefat, R., et al. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC.
  • Uysal, B., et al. (2025). Determination of bioactive and anti-inflammatory molecules of Thymbra spicata L. from Mardin by GC–MS and LC–Orbitrap HRMS: a DFT, molecular docking, ADMET, biological target and activity study. PMC.
  • Unknown Author. (n.d.). Vitamin D3. PubChem. Available at: [Link]

Sources

Technical Support Center: High-Purity Artemyriantholide D Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Purification Protocols for Artemyriantholide D from Artemisia myriantha Ticket ID: #ART-D-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Technical Guide

Executive Summary

Welcome to the Technical Support Center. You have requested an optimization strategy for isolating Artemyriantholide D , a guaianolide sesquiterpene lactone found in Artemisia myriantha.

The Challenge: Artemyriantholide D presents three specific purification hurdles:

  • Isomeric Co-elution: It structurally mimics Artemyriantholides A, B, and C, making silica gel separation insufficient.

  • Lactone Instability: The

    
    -methylene-
    
    
    
    -lactone moiety is susceptible to Michael addition and ring opening in basic conditions or high heat.
  • Matrix Interference: High chlorophyll and wax content in Artemisia aerial parts rapidly fouls reverse-phase HPLC columns.

This guide moves beyond standard textbook protocols, offering a "Self-Validating" workflow designed to protect the molecule's integrity while maximizing yield.

Module 1: Extraction & Pre-fractionation (The "Dirty" Phase)

Objective: Maximize extraction efficiency while minimizing chlorophyll carryover.

Protocol 1.1: Cold-Soak Extraction

Avoid Soxhlet extraction. The sustained heat (


C) promotes lactone ring rearrangement.
  • Biomass: Pulverize air-dried aerial parts of Artemisia myriantha (2 kg batch).

  • Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

  • Procedure: Macerate at Room Temperature (RT) for 48 hours (

    
     repetitions).
    
  • Concentration: Evaporate solvent under reduced pressure at <45°C .

Protocol 1.2: The "Defatting" Partition

Most users skip this or do it wrong. This step is critical to save your HPLC columns.

  • Suspend the crude extract in

    
     (1 L).
    
  • Wash 1: Extract with Petroleum Ether (PE)

    
    .
    
    • Why: Removes waxes and non-polar chlorophylls. Discard organic layer (or save for other analysis).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc)

    
    .
    
    • Target: Artemyriantholide D partitions into the EtOAc phase.

  • Dry: Anhydrous

    
    , filter, and concentrate.
    

Module 2: Chromatographic Refinement (The "Separation" Phase)

Objective: Isolate the Guaianolide-rich fraction from the bulk extract.

Protocol 2.1: Silica Gel "Rough" Cut

Do not attempt to purify to homogeneity here. You only want to narrow the polarity window.

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Petroleum Ether (PE) : Acetone gradient.[1]

  • Gradient Table:

StepPE : Acetone RatioTarget Eluates
1100:0Waxes (Discard)
295:5Non-polar terpenes
380:20 to 60:40 Artemyriantholide D Zone
40:100Polar Glycosides (Wash)
  • Validation: Spot fractions on TLC. Visualize with Vanillin-

    
     reagent. Look for spots turning violet/blue upon heating (characteristic of terpenoids).
    
Protocol 2.2: Chlorophyll Removal (The "Polishing" Step)

If your fractions are still dark green, STOP. Do not inject into HPLC.

  • Technique: Sephadex LH-20 Gel Filtration.

  • Solvent:

    
     (1:1).[2]
    
  • Mechanism: Sephadex separates by molecular size and adsorption. Chlorophylls adsorb strongly to the gel matrix and elute last, while sesquiterpenes elute earlier.

  • Result: You should obtain a yellow/orange "Guaianolide Enriched Fraction" (Fr. G-E).

Module 3: High-Purity Isolation (The "Precision" Phase)

Objective: Separate Artemyriantholide D from isomers (A, B, C).

Protocol 3.1: Semi-Preparative HPLC

This is the only method capable of resolving the stereoisomers.

  • Column: RP-18 (ODS) column (e.g., YMC-Pack ODS-A,

    
    , 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile (ACN) : Water (

    
    ).
    
  • Flow Rate: 2.0 - 3.0 mL/min.

  • Detection: UV

    
     (Lactone carbonyl) and 
    
    
    
    (Conjugated double bonds).
  • Optimized Gradient:

Time (min)% ACN% H2ONote
0-53070Equilibration
5-2530

55
70

45
Isomer Separation Zone
25-3055

100
45

0
Wash
  • Technical Insight: Artemyriantholide D typically elutes between 40-50% ACN. The shallow gradient (1.25% change per minute) is required to separate it from Artemyriantholide C.

Visual Workflows

Figure 1: Purification Logic Flow

A decision tree for the isolation process.

PurificationProtocol Start Dried Artemisia myriantha Aerial Parts Extract Extraction (95% EtOH) RT, 48h x3 Start->Extract Partition Partition: H2O vs EtOAc Extract->Partition Concentrate Silica Silica Gel Column (PE:Acetone Gradient) Partition->Silica EtOAc Layer CheckColor Is Fraction Green? Silica->CheckColor Collect Fr. 60:40 Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) CheckColor->Sephadex Yes (Chlorophyll present) HPLC Semi-Prep HPLC (ACN:H2O 30-55%) CheckColor->HPLC No (Yellow/Clear) Sephadex->HPLC Enriched Fraction PureD Pure Artemyriantholide D (>98% Purity) HPLC->PureD Collect Peak @ ~18-22 min

Caption: Step-by-step isolation workflow prioritizing chlorophyll removal prior to HPLC injection.

Troubleshooting & FAQ

Q1: My HPLC peaks are tailing significantly. Is the column dead?

  • Diagnosis: Sesquiterpene lactones often interact with residual silanol groups on the C18 stationary phase.

  • Fix: Add a modifier to your water phase.

    • Recommendation: Add 0.1% Formic Acid to the water. This suppresses the ionization of silanols and sharpens the peak shape for lactones.

    • Warning: Do NOT use basic modifiers (Ammonium Hydroxide), as this will open the lactone ring.

Q2: I see a "ghost peak" that appears in the next run. What is it?

  • Diagnosis: This is likely a diterpene or a waxy polymer that did not elute during your gradient.

  • Fix: Implement a "Sawtooth" wash. At the end of every run, ramp ACN to 100% for 5 minutes, then re-equilibrate.

Q3: The compound degrades after drying. Why?

  • Diagnosis: Acid sensitivity or heat stress.

  • Fix:

    • Ensure the rotary evaporator bath is

      
      .
      
    • If you used Formic Acid in HPLC, lyophilize (freeze-dry) the sample immediately rather than using a rotary evaporator to prevent acid concentration during drying.

Figure 2: Troubleshooting Logic

Troubleshooting Problem Issue Detected Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split LowYield Low Yield Problem->LowYield Acid Add 0.1% Formic Acid to Mobile Phase Tailing->Acid Silanol Interaction Isomers Gradient too steep. Reduce slope to 0.5%/min Split->Isomers Co-eluting Isomers Trapped Check Aqueous Phase (Partition Failed) LowYield->Trapped Polarity Mismatch

Caption: Diagnostic tree for common chromatographic anomalies during sesquiterpene isolation.

References

  • Zan, K., et al. (2020). "Artemyrianolides A–S, Cytotoxic Sesquiterpenoids from Artemisia myriantha."[3] Journal of Natural Products, 83(10), 2905–2914.

  • Zhou, J., et al. (2018). "Guaianolides from aerial parts of Artemisia myriantha."[4] China Journal of Chinese Materia Medica, 43(11), 2296-2302.

  • Chadwick, M., et al. (2013). "Sesquiterpene Lactones: Benefits to Plants and People." International Journal of Molecular Sciences, 14(6), 12780–12805.

  • Schmidt, T. J. (2006). "Structure-activity relationships of sesquiterpene lactones." Studies in Natural Products Chemistry, 33, 309-392. (Context on Lactone Stability).

Sources

Troubleshooting NMR signal overlap in Artemyriantholide D spectra

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Signal Overlap in Artemyriantholide D Spectra

Executive Summary

Artemyriantholide D, like its congeners (A-C), presents a formidable challenge in 1H and 13C NMR spectroscopy. As a dimeric sesquiterpene lactone, it possesses a "forest" of overlapping multiplets in the aliphatic region (1.2 – 2.6 ppm) and complex spin systems arising from its macrocyclic framework.

This guide addresses the specific issue of signal coalescence which hampers the assignment of the central cycloheptane rings and the stereochemical definition of the lactone fusion. We move beyond basic processing fixes to fundamental acquisition strategies.

Phase 1: Diagnostic & Quick Fixes

Q: My aliphatic region (1.5–2.5 ppm) is a featureless hump. Is this sample impurity or aggregation?

A: Before assuming spectral overlap, rule out aggregation. Large dimeric terpenes can aggregate in non-polar solvents like CDCl3, causing line broadening that mimics overlap.

The Dilution Test:

  • Acquire a 1H spectrum at your current concentration (e.g., 10 mg/0.6 mL).

  • Dilute by 50% and re-acquire.

  • Analysis: If the linewidths (measured at half-height) sharpen significantly, you have aggregation.

    • Solution: Switch to a polar solvent (CD3OD or DMSO-d6) to break aggregates.

    • Result: If linewidths remain constant, you are facing true magnetic equivalence/overlap . Proceed to Phase 2.

Phase 2: Solvent Engineering (The "Chameleon" Effect)

Q: I cannot resolve the H-5/H-6 proton couplings in CDCl3. What is the next logical step?

A: Stop acquiring more scans in Chloroform. You are fighting physics. The most powerful tool for resolving terpene overlap is Solvent Induced Shift (SIS) .

The Mechanism: Artemyriantholide D contains lactone carbonyls and hydroxyl groups.

  • Benzene-d6 (C6D6): Forms transient collision complexes with the electron-deficient lactone rings. This creates an anisotropic shielding cone that shifts protons away from the crowded region, often resolving methine protons distinctively.

  • Pyridine-d5: Specifically targets hydroxyl protons and adjacent methines, inducing significant downfield shifts (deshielding) via hydrogen bonding and ring current effects.

Solvent Titration Protocol: Do not just swap solvents; titrate to track the signals.

  • Start with your sample in CDCl3 (600 µL).

  • Add C6D6 in 50 µL increments (up to 200 µL).

  • Monitor the "walking" of the multiplets.

  • End State: Evaporate and redissolve entirely in 100% C6D6 if separation is achieved.

Table 1: Expected Solvent Shifts for Sesquiterpene Lactones

Proton TypeEffect in C6D6 (vs CDCl3)Effect in Pyridine-d5 (vs CDCl3)Utility
Lactone H-6/H-7 Upfield Shift (

ppm)
Moderate DownfieldResolving ring fusion stereochemistry.
Olefinic H-13 VariableSlight DownfieldSeparating exocyclic methylene signals.
Hydroxyl-bearing H Slight UpfieldStrong Downfield (

ppm)
Critical for identifying secondary alcohols.
Methyls (Me-14/15) Strong UpfieldModerateUnmasking buried methyl singlets/doublets.
Phase 3: Advanced 2D Acquisition Strategies

Q: My HSQC cross-peaks are merging. How do I separate the carbon correlations for the dimer backbone?

A: Standard HSQC experiments often lack the digital resolution required for dimeric natural products. You must move to Non-Uniform Sampling (NUS) and Band-Selective experiments.

Protocol: High-Resolution NUS-HSQC

  • Logic: NUS allows you to acquire a higher number of increments (t1) in the indirect dimension (

    
    ) without increasing experimental time, by skipping data points and reconstructing them via algorithms (e.g., IST or SMILE).
    

Experimental Setup:

  • Pulse Sequence: hsqcetgpsisp2.2 (Adiabatic HSQC with sensitivity improvement).

  • TD1 (Indirect points): Increase from standard 256 to 1024 or 2048 .

  • NUS Amount: Set to 25% (This gives you 4x resolution in the same time).

  • Spectral Width (F1): If the overlap is only in the aliphatic region, reduce the Carbon spectral width to 10–60 ppm. This "zooms in" the indirect dimension, maximizing resolution per point.

Q: The HMBC shows too many correlations, making the macrocycle impossible to trace. Why?

A: You are likely seeing standard


 (n=2,3) correlations mixed with weak 

signals. For Artemyriantholide D, you need to filter for specific coupling pathways.
  • Recommendation: Run a H2BC (Heteronuclear 2-Bond Correlation) experiment.

    • Why? H2BC selects only for

      
       (proton to adjacent carbon). This allows you to "walk" the carbon skeleton atom-by-atom without the confusion of 3-bond correlations skipping over quaternary carbons.
      
Phase 4: The "Nuclear Option" – Pure Shift NMR

Q: Even with 2D, the proton multiplets are too complex to extract coupling constants (


-values). 

A: When overlap is severe,


-couplings are the enemy. Pure Shift NMR  collapses all multiplets into singlets (broadband homonuclear decoupling), effectively turning your proton spectrum into a "carbon-like" spectrum with infinite resolution.

Recommended Experiment: PSYCHE (Pure Shift Yielded by Chirp Excitation)

  • Target: The crowded 1.5–2.2 ppm region.

  • Outcome: A multiplet (e.g., ddd) becomes a single sharp line at the chemical shift center.

  • Workflow:

    • Acquire standard 1H NMR.

    • Acquire PSYCHE 1H NMR.

    • Overlay them. The center of every multiplet is now unambiguous.

    • Use the chemical shift from PSYCHE to seed your spin simulation software (e.g., DAISY) to mathematically solve the

      
      -couplings from the original spectrum.
      
Visual Troubleshooting Workflows
Workflow 1: Signal Overlap Resolution Path

OverlapResolution Start Problem: Severe Signal Overlap (1.2 - 2.5 ppm) Aggcheck Dilution Test (Check for Aggregation) Start->Aggcheck Aggcheck->Start Aggregation Found (Use MeOH/DMSO) Solvent Solvent Switch (CDCl3 -> C6D6 -> Py-d5) Aggcheck->Solvent No Aggregation Res2D High-Res 2D NMR (NUS-HSQC / H2BC) Solvent->Res2D Overlap Persists Sim Spin Simulation (Extract J-values) Solvent->Sim Resolved PureShift Pure Shift NMR (PSYCHE / HOBS) Res2D->PureShift J-couplings unclear PureShift->Sim Chem Shifts Defined

Caption: Decision matrix for resolving spectral overlap in complex terpenes.

Workflow 2: Solvent Selection Logic

SolventLogic Base Base Solvent: CDCl3 Benzene Benzene-d6 (Pi-Cloud Shielding) Base->Benzene Target: Lactone Ring Protons Pyridine Pyridine-d5 (H-Bonding + Ring Current) Base->Pyridine Target: Hydroxyl Methines Acetone Acetone-d6 (Dipolar/Low Viscosity) Base->Acetone Target: Low Temp Studies

Caption: Strategic solvent selection based on the specific functional group overlap.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 4: Strategies for Assignment).

  • Burns, D. C., et al. (2019). "Pure Shift NMR: A Review of Methods and Applications." Annual Reports on NMR Spectroscopy.

  • Kupka, T., et al. (2012). "Solution and Solid-State Effects on NMR Chemical Shifts in Sesquiterpene Lactones." Journal of Physical Chemistry A. [3]

  • Appendino, G., et al. (2010). "The Structural Elucidation of Complex Terpenes by NMR: A Practical Guide." Natural Product Reports.

  • Mobli, M., & Hoch, J. C. (2014). "Non-uniform sampling for NMR spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Overcoming steric hindrance in Artemyriantholide D synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in Artemyriantholide D Synthesis Reference Code: TSC-ARTD-2024 Status: Active

Executive Summary: The Steric Challenge

The Objective: Total synthesis of Artemyriantholide D, a dimeric guaianolide sesquiterpene lactone.[1][2] The Bottleneck: The biomimetic [4+2] Diels-Alder cycloaddition between the dienophile (Arglabin or equivalent


-methylene-

-lactone) and the diene (a cyclopentadiene-functionalized guaianolide). The Core Issue: The 5,7,5-tricyclic guaianolide skeleton possesses significant steric bulk. In standard Diels-Alder reactions, secondary orbital interactions typically favor the endo transition state. However, in Artemyriantholide D synthesis, severe steric repulsion between the angular methyl groups and the lactone rings of the two monomers destabilizes the endo approach, making the reaction kinetically sluggish and thermodynamically sensitive.

This guide details the protocols to overcome these energy barriers, specifically targeting the exo-selective dimerization required to match the natural product's stereochemistry.

Mechanistic Insight & Troubleshooting Matrix

The synthesis of Artemyriantholide D hinges on the dimerization of Arglabin (Dienophile) and a Fulvenoguaianolide derivative (Diene) .[1]

Steric Hindrance Troubleshooting Table
SymptomRoot Cause (Steric/Electronic)Corrective Action
No Reaction / <5% Yield High activation energy (

) due to steric clash preventing orbital overlap.
Apply High Pressure: Run reaction at 10–15 kbar. Pressure accelerates reactions with negative activation volumes (

), overcoming steric bulk without thermal degradation.
Formation of "Endo" Isomer (Impurity) Kinetic control favoring secondary orbital overlap despite steric cost.Switch to Thermodynamic Control: Increase temperature (e.g., 40°C

80°C) to allow reversibility, favoring the sterically less crowded exo-adduct (Artemyriantholide D).
Diene Polymerization The cyclopentadiene monomer reacts with itself before coupling with the dienophile.Slow Addition & Excess Dienophile: Maintain a high concentration of Arglabin (dienophile) and add the diene dropwise to minimize diene-diene collisions.
Low Exo-Selectivity Lack of coordination to guide the specific trajectory.Lewis Acid Chelation: Use ZnCl

or Et

AlCl
. Zinc coordinates to the lactone carbonyl, lowering the LUMO energy and creating a rigid template that sterically blocks the endo face.

Optimized Synthetic Workflow (Visualized)

The following diagram illustrates the decision logic for the critical dimerization step, highlighting the divergence between thermal and Lewis Acid-catalyzed pathways.

Artemyriantholide_Synthesis Start Start: Monomer Preparation Dienophile Dienophile: (+)-Arglabin (Sterically Crowded Lactone) Start->Dienophile Diene Diene: Cyclopentadiene-Guaianolide Start->Diene Decision Condition Selection Dienophile->Decision Diene->Decision Path_Thermal Thermal Conditions (Toluene, 110°C) Decision->Path_Thermal Standard Heating Path_Lewis Lewis Acid Catalysis (ZnCl2 or Et2AlCl, 0°C -> RT) Decision->Path_Lewis Catalytic Activation Result_Endo Endo-Isomer (Major) (Kinetic Product - Undesired) Path_Thermal->Result_Endo Secondary Orbital Interactions Dominate Result_Exo Exo-Isomer (Major) (Artemyriantholide D - Target) Path_Lewis->Result_Exo Coordination Geometry Steric_Block Steric Clash Overcome via Chelation Control Path_Lewis->Steric_Block Steric_Block->Result_Exo

Caption: Workflow distinguishing thermal vs. catalytic pathways to achieve the requisite exo-selectivity for Artemyriantholide D.

Detailed Protocol: Lewis Acid-Mediated Dimerization

Objective: Synthesize the Artemyriantholide D core with >90:10 exo:endo selectivity.

Reagents:

  • Dienophile: (+)-Arglabin (1.0 equiv)

  • Diene: Freshly prepared Cyclopentadiene-Guaianolide (1.2 equiv)

  • Catalyst: ZnCl

    
     (1.0 M in ether) or Et
    
    
    
    AlCl (1.0 M in hexanes)
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM)

Step-by-Step Methodology:

  • Catalyst Complexation:

    • In a flame-dried Schlenk flask under Argon, dissolve (+)-Arglabin (100 mg, 0.40 mmol) in anhydrous DCM (4 mL).

    • Cool to -78°C .

    • Add ZnCl

      
       (0.44 mmol, 1.1 equiv) dropwise.
      
    • Technical Note: Stir for 30 minutes at -78°C. This allows the Zinc to chelate to the

      
      -methylene-
      
      
      
      -lactone carbonyl, lowering the LUMO energy and locking the conformation.
  • Diene Addition:

    • Dissolve the Diene (0.48 mmol) in minimal DCM (1 mL).

    • Add the Diene solution slowly down the side of the flask over 10 minutes.

    • Critical Control Point: Do not add rapidly; high local concentration of diene favors homo-dimerization.

  • Reaction Propagation:

    • Allow the reaction to warm slowly to 0°C over 4 hours.

    • Monitor via TLC (Hexane/EtOAc 2:1). The exo-product (Artemyriantholide D) typically runs slightly higher (less polar) than the endo-isomer due to the shielding of the polar lactone faces in the exo configuration.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (5 mL) while vigorous stirring at 0°C.
      
    • Extract with DCM (3 x 10 mL).

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Purify via flash chromatography on silica gel.

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      

Frequently Asked Questions (FAQs)

Q1: Why does ZnCl


 favor the exo-product when Diels-Alder usually favors endo? 
A:  In simple systems, secondary orbital interactions favor endo. However, in the Artemyriantholide system, the "endo" approach forces the bulky methyl groups and the lactone ring of the guaianolide monomer into a direct clash with the dienophile's backbone. ZnCl

coordinates to the dienophile's carbonyl, creating a rigid, bulky complex that further sterically blocks the endo face, making the exo approach the only kinetically accessible pathway.

Q2: My yield is low (<30%). What is the likely cause? A: The most common cause is diene instability . The cyclopentadiene-guaianolide monomer is prone to self-polymerization.

  • Fix: Generate the diene in situ if possible, or use it immediately after preparation.

  • Fix: Increase the catalyst loading to 1.2 equiv to ensure rapid activation of the dienophile, outcompeting the diene's self-reaction.

Q3: Can I use thermal conditions instead of Lewis Acid? A: Thermal conditions (e.g., refluxing toluene) typically yield a mixture of endo and exo products, often favoring the undesired endo isomer or leading to decomposition due to the high temperatures required to overcome the steric barrier. Lewis Acid catalysis allows the reaction to proceed at lower temperatures (0°C to RT), preserving stereoselectivity and preventing thermal degradation.

Q4: Is High Pressure (10-15 kbar) necessary? A: While not strictly necessary for small-scale (<100 mg) reactions if Lewis Acid catalysis is optimized, High Pressure is the gold standard for scaling up or for particularly stubborn substrates. High pressure accelerates the reaction by compressing the transition state volume (


), effectively "squeezing" the bulky reactants together without adding thermal energy.

References

  • Biomimetic Synthesis of Guaianolide Dimers

    • Title: "Biomimetic Synthesis of Biologically Active Natural Products: An Upd
    • Source: ResearchG
    • URL:[Link]

  • Artemyriantholide D Structure & Biosynthesis

    • Title: "Studies Towards Synthesis of Biologically Active Guaianolides: Enantioselective Total Synthesis of (+)-Arglabin"[3]

    • Source: University of Regensburg (Dissert
    • URL:[Link]

  • Lewis Acid Catalysis in Diels-Alder Reactions

    • Title: "Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction"
    • Source: ResearchG
    • URL:[Link]

  • General Mechanism of [4+2] Cycloadditions

    • Title: "Huisgen 1,3-Dipolar Cycloaddition" (Mechanistic Parallel)
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Minimizing side reactions during Artemyriantholide D derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of Artemyriantholide D. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and drug development professionals working with this promising but chemically complex sesquiterpene lactone. Our goal is to equip you with the foundational knowledge and practical strategies required to minimize side reactions and maximize the yield of your target derivatives.

Core Reactivity Analysis of Artemyriantholide D

Artemyriantholide D is a guaianolide-type sesquiterpene lactone characterized by a dense arrangement of reactive functional groups.[1] Understanding these sites is critical for predicting and mitigating unwanted side reactions.

  • α,β-Unsaturated γ-Lactone: This moiety is a potent Michael acceptor, making it highly susceptible to nucleophilic attack at the exocyclic methylene carbon (C13).[2][3] This is often the most significant source of side reactions.

  • Multiple Hydroxyl Groups: The presence of several secondary hydroxyl groups offers multiple sites for acylation, etherification, or oxidation. Their varying steric environments and electronic properties can lead to challenges in regioselectivity.

  • Epoxide Ring: The epoxide is sensitive to both acidic and basic conditions and can be opened by a variety of nucleophiles, leading to the formation of diol byproducts.[4][5]

The strategic derivatization of Artemyriantholide D hinges on controlling the reactivity of these competing sites.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed during the derivatization of Artemyriantholide D and similar sesquiterpene lactones?

A1: The most prevalent side reaction is the Michael or conjugate addition of nucleophiles to the α-methylene-γ-lactone moiety.[6][7][8] This is because the exocyclic double bond is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, thiols, and even some solvents or reagents used in the reaction mixture. This can lead to a loss of biological activity, which is often attributed to this specific functional group.[3][9]

Q2: I am trying to acylate one of the hydroxyl groups, but I am getting a complex mixture of products. What is likely happening?

A2: When acylating a polyhydroxylated compound like Artemyriantholide D, a lack of regioselectivity is a common issue. Several factors could be at play:

  • Similar Reactivity: The different hydroxyl groups may have comparable reactivity, leading to a statistical mixture of mono-, di-, and poly-acylated products.

  • Steric Hindrance: While steric hindrance can sometimes be used to achieve selectivity, subtle differences may not be sufficient under standard acylation conditions (e.g., acyl chloride in pyridine).[10]

  • Intramolecular Reactions: Acyl migration between adjacent hydroxyl groups can occur, further complicating the product mixture.

  • Unintended Reactions: The reagents used for acylation (e.g., DMAP, strong bases) can catalyze other side reactions like Michael addition or epoxide opening.

Q3: Can I selectively target the epoxide ring for opening without affecting the α,β-unsaturated lactone?

A3: Yes, this is achievable with careful selection of reaction conditions. The key is to use conditions that favor epoxide opening while minimizing the reactivity of the Michael acceptor.

  • Acid-Catalyzed Opening: Under acidic conditions, the epoxide is first protonated, making it a much better leaving group.[11][12] This allows for ring-opening with relatively weak nucleophiles (e.g., water, alcohols) that may not readily react with the α,β-unsaturated lactone.[4][13]

  • pH Control: Maintaining a mildly acidic pH is crucial. Strong bases will preferentially catalyze the Michael addition.

Troubleshooting Guide: Common Side Reactions & Mitigation
Problem 1: Poor Yield Due to Uncontrolled Michael Addition

Symptoms:

  • Disappearance of the starting material on TLC/LC-MS, but the desired product is a minor component.

  • Mass spectrometry data shows one or more products with a mass corresponding to the starting material plus the mass of the nucleophile/solvent.

  • ¹H NMR analysis shows the disappearance of the characteristic exocyclic methylene proton signals of the α,β-unsaturated lactone.

Root Cause Analysis: The α,β-unsaturated lactone is a highly reactive Michael acceptor.[2] Nucleophiles present in the reaction (including amines, thiols, basic catalysts, or even alcoholic solvents under basic conditions) will preferentially attack the β-carbon (C13) of this system. This reaction is often thermodynamically controlled and can be faster than the desired derivatization at other sites.[6]

Mitigation Strategies & Protocol:

Strategy 1: Low-Temperature Acylation This protocol aims to acylate a hydroxyl group under conditions that kinetically disfavor the Michael addition.

Protocol: Low-Temperature Acylation with Acetic Anhydride

  • Dissolve Artemyriantholide D (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) every 30 minutes.

  • Once the starting material is consumed (or reaction progress stalls), quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature, then extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Strategy 2: Protecting Group Strategy If the intended reaction requires basic conditions or nucleophiles, temporarily converting the Michael acceptor into a less reactive form is a robust strategy. One common approach is a reversible thiol addition.

Protocol: Reversible Thiol Protection of the Michael Acceptor

  • Protection:

    • Dissolve Artemyriantholide D (1.0 eq) in a suitable solvent like THF.

    • Add a thiol such as 1,2-ethanedithiol (1.1 eq) and a catalytic amount of a mild base like triethylamine (TEA) (0.2 eq).

    • Stir at room temperature and monitor by LC-MS until the starting material is consumed.

    • Purify the thiol adduct. This protected compound is now ready for derivatization at other sites.

  • Derivatization:

    • Perform the desired reaction (e.g., acylation, etherification) on the protected intermediate.

  • Deprotection:

    • The thiol can often be removed under specific conditions (e.g., using specific reagents that eliminate the thiol) to regenerate the α,β-unsaturated lactone. Note: Deprotection methods must be carefully chosen to avoid degrading the newly installed functional group.

Workflow Diagram:

Michael_Addition_Mitigation start Start: Derivatization of Artemyriantholide D check_conditions Are basic or nucleophilic conditions required? start->check_conditions low_temp Strategy 1: Low-Temperature Reaction (-78 °C) check_conditions->low_temp No protect Strategy 2: Protect Michael Acceptor check_conditions->protect Yes end Purified Product low_temp->end derivatize Perform Desired Derivatization protect->derivatize deprotect Deprotect Michael Acceptor derivatize->deprotect deprotect->end

Caption: Decision workflow for mitigating Michael addition.

Problem 2: Unintended Epoxide Ring-Opening

Symptoms:

  • Formation of a more polar byproduct on TLC.

  • Mass spectrometry data shows a product with a mass corresponding to the starting material + 18 (for water addition) or + mass of the solvent/nucleophile.

  • ¹H and ¹³C NMR show the disappearance of epoxide signals and the appearance of new signals corresponding to hydroxyl and/or alkoxylated carbons.

Root Cause Analysis: The epoxide ring is strained and susceptible to nucleophilic attack, a reaction that is catalyzed by both acid and base.

  • Acidic Conditions: The epoxide oxygen is protonated, forming a good leaving group. The nucleophile then attacks one of the epoxide carbons. This reaction often has Sₙ1 character, with a preference for attack at the more substituted carbon that can better stabilize a partial positive charge.[4][12]

  • Basic Conditions: A strong nucleophile directly attacks one of the epoxide carbons in an Sₙ2-type mechanism. This attack typically occurs at the less sterically hindered carbon.[5][13]

Mitigation Strategies & Protocol:

Strategy: Strict pH Control and Buffered Systems To avoid unwanted epoxide opening, especially during reactions targeting other functional groups, maintaining a neutral or near-neutral pH is paramount.

Protocol: Acylation using a Buffered System

  • Dissolve Artemyriantholide D (1.0 eq) in a non-nucleophilic solvent like anhydrous acetonitrile.

  • Add a non-nucleophilic base, such as 2,6-lutidine or proton-sponge (1.5 eq), which acts as an acid scavenger without promoting side reactions.

  • Add the acylating agent (e.g., an acyl chloride or anhydride, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and monitor by TLC/LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl (to remove the basic scavenger), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Mechanism Diagram:

Epoxide_Opening cluster_acid Acid-Catalyzed (Sₙ1-like) cluster_base Base-Catalyzed (Sₙ2) A1 Epoxide A2 Protonated Epoxide (Good Leaving Group) A1->A2 + H⁺ A3 Partial Carbocation (at more substituted C) A2->A3 Ring Opening A4 Trans-diol Product A3->A4 + Nu⁻ / -H⁺ B1 Epoxide B2 Alkoxide Intermediate B1->B2 + Nu⁻ (attacks less hindered C) B3 Trans-diol Product B2->B3 + H₂O

Caption: Comparison of acid- and base-catalyzed epoxide opening.

Problem 3: Lack of Regioselectivity in Poly-Acylation

Symptoms:

  • LC-MS analysis shows multiple products with masses corresponding to mono-, di-, and tri-acylated species.

  • The isolated yield of the desired mono-acylated product is very low.

Root Cause Analysis: The hydroxyl groups on the Artemyriantholide D scaffold have different steric and electronic environments, but these differences may not be pronounced enough to allow for selective acylation using standard, highly reactive acylating agents.

Mitigation Strategies & Protocol:

Strategy: Enzyme-Catalyzed Regioselective Acylation Lipases are enzymes that can catalyze acylation with high regioselectivity, often targeting the least sterically hindered hydroxyl group.[14] This approach offers a green and highly specific alternative to traditional chemical methods.[15]

Protocol: Lipase-Catalyzed Selective Acylation

  • Suspend Artemyriantholide D (1.0 eq) and a lipase (e.g., Candida antarctica lipase B (CALB), immobilized) in an anhydrous, non-polar solvent like toluene or THF.

  • Add a vinyl ester (e.g., vinyl acetate, 3-5 eq) as the acyl donor. The use of a vinyl ester makes the reaction essentially irreversible.

  • Stir the suspension at a controlled temperature (e.g., 40 °C) in an incubator shaker.

  • Monitor the reaction by taking small aliquots, filtering off the enzyme, and analyzing by TLC or LC-MS. The reaction may take 24-72 hours.

  • Once sufficient conversion is achieved, filter off the immobilized enzyme (which can often be washed and reused).

  • Wash the filtrate, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography.

Comparative Data Table:

MethodReagentsSelectivityConditionsCommon Byproducts
Standard Acylation Ac₂O, Pyridine, DMAPLow0 °C to RTOver-acylated products, Michael adducts
Bulky Reagents Pivaloyl chlorideModerate (targets least hindered OH)0 °C, non-nucleophilic baseStarting material (low reactivity)
Enzymatic Acylation Lipase, Vinyl AcetateHigh (often for a specific OH)30-45 °C, organic solventMinimal
Analytical & Purification Workflow

A robust analytical and purification strategy is essential for successfully isolating the desired derivative.

Recommended Workflow:

  • Reaction Monitoring: Use TLC (Thin-Layer Chromatography) for rapid, qualitative monitoring. For more precise tracking of product formation and byproduct distribution, use LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: After quenching the reaction, perform an appropriate aqueous work-up to remove the bulk of reagents and water-soluble impurities.

  • Crude Analysis: Before purification, obtain a ¹H NMR spectrum of the crude product. This can provide valuable information on the success of the reaction and the nature of the main byproducts.

  • Purification: Flash column chromatography on silica gel is the standard method. A gradient elution system (e.g., from hexane/ethyl acetate to pure ethyl acetate) is typically required to separate products with different polarities. For very similar compounds, preparative HPLC may be necessary.

  • Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry (HRMS) and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC).

References
  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Montanari, J., et al. (2020). Late‐stage Rh(II)‐catalyzed Nitrene Transfer for the Synthesis of Guaianolide Analogues with Enhanced Antiproliferative Acti. CONICET. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (2024). Chemistry Steps. [Link]

  • Barrero, A. F., et al. (2000). Regioselective Enzymatic Acylations of Polyhydroxylated Eudesmanes: Semisynthesis, Theoretical Calculations, and Biotransformation of Cyclic Sulfites. The Journal of Organic Chemistry, 65(23), 7792-7799. [Link]

  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. (n.d.). Aakash Institute. [Link]

  • Hu, X., et al. (2019). Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. Journal of the American Chemical Society, 141(37), 14904-14915. [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]

  • Itoh, T., et al. (2009). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Journal of Chemical Research, 2009(1), 51-53. [Link]

  • Ren, G., et al. (2020). Progress on Selective Acylation of Carbohydrate Hydroxyl Groups. Mini-Reviews in Organic Chemistry, 17(5), 556-568. [Link]

  • Itoh, T., et al. (2009). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. Journal of Chemical Research, 2009(8), 493-495. [Link]

  • Li, Q., et al. (2019). Site-selective acylation of natural products with BINOL-derived phosphoric acids. ACS Catalysis, 9(11), 9794-9799. [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Majek, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(8), 1827-1837. [Link]

  • Al-Megrin, W. A., et al. (2025). Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. RSC Advances, 15(5), 3169-3185. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Srivastava, S., et al. (2007). Sesquiterpene lactones: Structural diversity and their biological activities. In Atta-ur-Rahman (Ed.), Studies in Natural Products Chemistry (Vol. 34, pp. 313-345). Elsevier. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). Sesquiterpene lactones: adverse health effects and toxicity mechanisms. Critical Reviews in Toxicology, 43(7), 559-579. [Link]

  • da Silva, L. B., et al. (2018). Guaianolide sesquiterpene lactones and aporphine alkaloids from the stem bark of Guatteria friesiana. Journal of Natural Products, 81(2), 263-269. [Link]

  • Guaianolide - Wikipedia. (n.d.). Wikipedia. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stability of Artemyriantholide D in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Artemyriantholide D is a germacrane-type sesquiterpene lactone (or dimer thereof) isolated from Artemisia myriantha. Like its analogs (Artemyrianolides A-S), its biological activity—typically cytotoxicity against hepatoma lines like HepG2 and Huh7—relies heavily on the integrity of its


-methylene-

-lactone
ring.

The Critical Challenge: This pharmacophore is a "Michael acceptor," making the compound inherently unstable in standard cell culture environments due to:

  • Nucleophilic Attack: Rapid reaction with free thiols (Cysteine, Glutathione) in media and serum.

  • Hydrolytic Cleavage: Opening of the lactone ring in pH > 7.4.

  • Protein Binding: Non-specific alkylation of serum albumin.

This guide provides troubleshooting workflows to distinguish between drug degradation and biological resistance.

Core Troubleshooting Modules

Module A: Solubility & Stock Preparation

Issue: "My compound precipitates when added to the media, or IC50 values are inconsistent between replicates."

Technical Insight: Artemyriantholide D is highly lipophilic. Direct addition to aqueous media causes "micro-precipitation"—invisible to the naked eye but sufficient to reduce effective concentration.

Protocol: The "Step-Down" Dilution Method Do not add 100% DMSO stock directly to the cell culture plate.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Grade

99.9%)
Prevents hydrolysis during storage.
Stock Conc. 10 mM - 50 mMHigh concentration minimizes DMSO volume in final media.
Intermediate Step Predilute in PBS/Media (10x)Creates a transition phase to check for precipitation before cell contact.
Max DMSO < 0.5% (v/v)DMSO above 0.5% induces cytotoxicity and membrane permeability artifacts.

Visualization: Stock Preparation Workflow

StockPrep Start Lyophilized Powder (-20°C) Stock Master Stock (50 mM in DMSO) Start->Stock Add DMSO Vortex 30s Inter Intermediate Dilution (10x Conc. in PBS) Stock->Inter 1:10 Dilution Dropwise Check Visual/Microscopic Check for Crystals Inter->Check Wait 5 mins Final Final Media (1x Conc.) Check->Stock Cloudy? Sonicate or warm (37°C) Check->Final Clear? Proceed

Figure 1: Step-down dilution workflow to prevent micro-precipitation shocks.

Module B: Media Stability (pH & Thiols)

Issue: "The compound loses potency after 24 hours in incubation."

Technical Insight:

  • pH Drift: Standard DMEM/RPMI contains bicarbonate buffer. Outside the incubator, pH rises to 8.0+, accelerating lactone hydrolysis.

  • Thiol Inactivation: Media supplemented with FBS (contains BSA) or high-glutathione additives will deactivate Artemyriantholide D via Michael addition.

Diagnostic Experiment: The "Pre-Incubation" Test To verify if your media is killing the drug:

  • Prepare media with drug without cells.

  • Incubate for 0, 12, and 24 hours at 37°C.

  • Apply these pre-incubated media samples to fresh cells.

  • Result: If 24h pre-incubated media shows significantly higher cell survival than 0h, the drug is degrading.

Stability Signaling Pathway

Degradation Drug Artemyriantholide D (Active Lactone) Hydrolysis Hydrolyzed Product (Ring Open - Inactive) Drug->Hydrolysis Nucleophilic Attack (OH-) Adduct Thiol-Adduct (Alkylated - Inactive) Drug->Adduct Michael Addition Target Cellular Target (NF-κB / STAT3) Drug->Target Specific Binding pH High pH (>7.5) (Media Aging) pH->Hydrolysis Thiol Free Thiols (Cysteine/GSH/BSA) Thiol->Adduct

Figure 2: Competing pathways for Artemyriantholide D in culture media.

Frequently Asked Questions (FAQs)

Q1: Can I use media containing 10% FBS? A: Yes, but with corrections. Serum albumin binds sesquiterpene lactones.

  • Recommendation: If possible, perform a serum-starvation pulse (treat in 0.5% FBS for 4-6 hours) to allow drug uptake, then top up with serum. If continuous 10% FBS is required, expect the effective IC50 to be 2-5x higher than in low-serum conditions.

Q2: My compound turned yellow in the freezer. Is it still good? A: Likely not. Color change indicates oxidation or polymerization.

  • Cause: Sesquiterpene lactones are sensitive to moisture-induced ring opening.

  • Prevention: Store lyophilized powder at -20°C with desiccant. Once dissolved in DMSO, aliquot into single-use vials to avoid freeze-thaw cycles.

Q3: Why is the IC50 different in RPMI vs. DMEM? A: Check the Cysteine/Methionine content and Buffer system.

  • RPMI 1640 often contains glutathione and high concentrations of reducing agents compared to DMEM. These thiols scavenge the drug before it enters the cell.

  • Fix: Use the same basal media for all comparative experiments.

Q4: How do I validate that the drug entered the cell? A: Since commercial antibodies for Artemyriantholide D do not exist, use a functional readout of its target.

  • Target: Most Artemisia lactones inhibit NF-κB or STAT3 .

  • Assay: Perform a Western Blot for p-STAT3 or p-p65 2 hours post-treatment. If the drug is active, phosphorylation should decrease.

References

  • Zan, K., et al. (2020).[1] Artemyrianolides A–S, Cytotoxic Sesquiterpenoids from Artemisia myriantha.[2] Journal of Natural Products, 83(9), 2618–2630.[2]

  • Tang, Y., et al. (2020). Artemyrianosins A–J, cytotoxic germacrane-type sesquiterpene lactones from Artemisia myriantha.[3] Phytochemistry, 177, 112423.

  • Siedle, B., et al. (2004). Quantitative Structure-Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB. Journal of Medicinal Chemistry, 47(24), 6042–6054.

  • Schmidt, T. J. (1999). Toxic activities of sesquiterpene lactones: structural-activity correlations. Current Organic Chemistry, 3(6), 577-608.

Sources

Refining chromatographic separation of Artemyriantholide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Portal

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Refining Chromatographic Separation of Artemyriantholide Isomers Last Updated: February 22, 2026

Introduction: The Artemyriantholide Challenge

Welcome to the technical support hub for Artemyriantholide isolation. As researchers working with Artemisia species (e.g., A. myriantha), you know that separating these guianolide sesquiterpene lactones is deceptive. They lack strong chromophores, possess thermally unstable lactone rings, and exist as complex mixtures of regio- and stereoisomers.

This guide moves beyond basic HPLC protocols to address the specific physicochemical behaviors of these molecules.

Module 1: Method Development Strategy

User Question: I am using a standard C18 column, but my Artemyriantholide isomers (A, B, and C) are co-eluting as a broad blob. Increasing the gradient time didn't help. What is the next step?

Scientist’s Response: The failure of C18 here is a classic case of "hydrophobic dominance." Artemyriantholide isomers often have identical hydrophobicity (logP) but distinct 3D shapes. A standard C18 phase interacts primarily through hydrophobic effect, which cannot discriminate between these subtle steric differences.

The Protocol: Orthogonal Screening You need a stationary phase that engages in shape selectivity or pi-pi interactions .

  • Switch Stationary Phase:

    • Pentafluorophenyl (PFP): The fluorine atoms create a rigid stationary phase that separates based on the spatial arrangement of the lactone ring and hydroxyl groups.

    • C30 (Triacontyl): High density and long chains create "slots" that discriminate based on molecular thickness (shape selectivity).

  • Mobile Phase Modifier:

    • Switch Methanol to Acetonitrile (ACN) . ACN is an aprotic solvent that disrupts dipole interactions differently than protic Methanol, often revealing hidden peaks.

Visual Workflow: Method Development Decision Tree

MethodDev start Start: Isomer Co-elution on C18 check_solv Switch Modifier: MeOH -> ACN start->check_solv decision_1 Separation Achieved? check_solv->decision_1 path_pfp Screen PFP / Phenyl-Hexyl (Target: Pi-Pi / Steric) decision_1->path_pfp No path_c30 Screen C30 Core-Shell (Target: Shape Selectivity) decision_1->path_c30 No optimize Optimize Temp & Gradient decision_1->optimize Yes decision_2 Resolution > 1.5? path_pfp->decision_2 path_c30->decision_2 sfc_route Pivot to SFC (Chiral Stationary Phase) decision_2->sfc_route No (Isomers too similar) decision_2->optimize Yes

Caption: Decision logic for selecting stationary phases when standard C18 fails to resolve structural isomers.

Module 2: Troubleshooting Peak Issues

User Question: My peaks are tailing significantly (Asymmetry > 1.8), and I see a "ghost peak" eluting later in the run. Is my column dead?

Scientist’s Response: This is likely not column death, but chemical incompatibility . Peak tailing in sesquiterpene lactones is usually caused by the interaction of the lactone carbonyl or free hydroxyls with residual silanols on the silica surface. The "ghost peak" suggests on-column degradation.

Diagnostic & Fix Table
SymptomRoot Cause (Mechanism)The Fix
Severe Tailing Silanol Activity: The acidic silanols (

) are hydrogen bonding with the Artemyriantholide oxygen atoms.
Add Ammonium Formate (10mM): The ammonium ion blocks silanol sites. Lower pH: Adjust aqueous mobile phase to pH 3.0 (suppresses silanol ionization).
Ghost Peaks / Broadening Ring Opening: At pH > 7, the lactone ring undergoes hydrolysis, creating a hydroxy-acid species that elutes differently.Strict pH Control: Ensure mobile phase is pH 2.5 - 5.0. Never use basic modifiers (e.g., Ammonium Hydroxide) with lactones.
Doublets (Split Peaks) Sample Solvent Mismatch: Injecting the sample dissolved in 100% strong solvent (e.g., DMSO/MeOH) into a weak initial gradient.Dilution: Dissolve sample in 50:50 Water:MeOH or matching initial mobile phase conditions.

Visual Workflow: Troubleshooting Logic

Troubleshooting symptom Symptom: Peak Tailing check_ph Check Mobile Phase pH symptom->check_ph high_ph pH > 7.0? Lactone Hydrolysis Risk check_ph->high_ph Yes low_ph pH < 3.0? Silanol Suppression Good check_ph->low_ph No action_1 Action: Acidify to pH 3.0 (Formic Acid) high_ph->action_1 Immediate Stop action_2 Action: Add 10mM Ammonium Formate low_ph->action_2 If tailing persists

Caption: Logic flow for diagnosing peak tailing and stability issues in lactone chromatography.

Module 3: Detection & Sensitivity

User Question: I am purifying Artemyriantholides for an assay. I inject 50 µg but barely see a signal at 254 nm. How can I trigger fraction collection reliably?

Scientist’s Response: Artemyriantholides are "UV-transparent" or "weak UV" compounds. They lack the extensive conjugated double bond systems required for strong absorbance at 254 nm. Relying on 254 nm will lead to sample loss.

Recommended Detection Protocols:

  • Low-UV Monitoring (210 nm):

    • Why: The carbonyl group (

      
      ) in the lactone ring absorbs weakly around 205-210 nm.
      
    • Constraint: You must use "HPLC-grade" or "LC-MS grade" solvents. Impure methanol absorbs at 210 nm, causing a noisy baseline drift.

  • ELSD (Evaporative Light Scattering Detector):

    • Why: ELSD is universal and does not depend on chromophores. It detects any non-volatile analyte.

    • Settings: Set drift tube temperature to 40°C (low enough to prevent thermal degradation of the sesquiterpene).

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive Mode.

    • Target: Look for the

      
       or 
      
      
      
      adducts. Sesquiterpene lactones ionize well with sodium adducts.

Module 4: The "Green" Alternative (SFC)

User Question: I need to separate enantiomers of Artemyriantholide B. Normal phase is consuming too much solvent. Is SFC an option?

Scientist’s Response: Supercritical Fluid Chromatography (SFC) is actually the preferred method for sesquiterpene isomers.

  • The Mechanism: Supercritical

    
     has high diffusivity (like a gas) and high density (like a liquid). This allows for high-speed separation without the high backpressure of HPLC.
    
  • Chiral Separation: SFC is superior for chiral resolution.[1][]

    • Column: Amylose-tris (3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

    • Modifier: 5-10% Methanol in

      
      .
      
    • Outcome: The rigid chiral stationary phase combined with the unique solvation properties of

      
       often resolves enantiomers that co-elute in Reverse Phase.
      

References

  • Das, L. (2022). The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International.

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.

  • Agilent Technologies. (2001). Supercritical Fluid Chromatography for Isomer Separation. Agilent.

  • Lopes, J. et al. (2016). Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species. PubMed.

Sources

Troubleshooting low reproducibility in Artemyriantholide D bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Artemyriantholide D Bioassay Optimization

Executive Summary

Artemyriantholide D (Art-D) is a highly oxygenated sesquiterpene lactone. While potent, its physicochemical profile presents distinct challenges in bioassays. Low reproducibility is rarely due to "bad batches" but rather assay interference mechanisms specific to its


-methylene-

-lactone moiety. This guide addresses the three primary failure modes: Thiol-mediated inactivation , Aqueous "crash-out" precipitation , and pH-dependent hydrolysis .

Category 1: Potency Drift & Media Interference

Q: Why does the


 of Art-D shift significantly (2-10x) between different lots of Fetal Bovine Serum (FBS)? 

A: The "Protein Sponge" Effect (Michael Addition). Art-D contains a reactive


-methylene-

-lactone ring, which acts as a Michael acceptor. It forms covalent bonds with free thiol groups (cysteine residues) on serum proteins (albumin) and small molecules (glutathione) in your media.
  • The Mechanism: High-protein media effectively lowers the free concentration of Art-D available to bind the cellular target. If Lot A of FBS has higher thiol content than Lot B, Art-D potency will appear lower in Lot A.

  • Diagnostic Test: Run a parallel cytotoxicity assay in standard media (10% FBS) vs. media supplemented with 1mM DTT (Dithiothreitol). If Art-D activity vanishes in DTT, thiol-inactivation is the cause.

Protocol: Serum-Reduced Pulse Assay To standardize potency, minimize the window of protein interaction:

  • Pulse Step: Incubate cells with Art-D in Opti-MEM (reduced serum) or serum-free media for 4 hours.

  • Chase Step: Remove drug-containing media, wash 1x with PBS, and replace with standard growth media (10% FBS) for the remainder of the assay (e.g., 48-72h).

  • Result: This ensures the drug hits the target before being scavenged by serum proteins.

Q: My compound degrades in the stock plate overnight. Is it light sensitive?

A: It is likely pH-sensitive, not light-sensitive. Sesquiterpene lactones are prone to hydrolysis (ring-opening) in alkaline conditions. While DMSO is generally stable, repeated freeze-thaw cycles absorb atmospheric moisture, which can alter the pH of the DMSO stock.

  • Solution: Store single-use aliquots at -80°C. Never store Art-D diluted in cell culture media (

    
    ) for 
    
    
    
    hours before use.

Category 2: Solubility & Precipitation

Q: I see high variability between technical replicates in the same plate. What is happening?

A: The "Crash-Out" Phenomenon. Art-D is lipophilic. When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit, causing micro-precipitates. These "micro-crystals" settle randomly into wells, causing massive dosing errors.

Protocol: The Intermediate Dilution Step Do not spike 100% DMSO stock directly into the assay plate.

  • Step A (Stock): 10 mM Art-D in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into 100% DMSO (not water) to create a 1 mM working stock.

  • Step C (Dosing): Dilute the 1 mM stock into the media.

    • Why? Pipetting larger volumes of lower-concentration DMSO reduces the "shock" of the solvent exchange, promoting rapid dispersion before crystallization can occur.

Data Summary: Solubility Thresholds

Solvent SystemMax Solubility (

)
Stability (

)
Risk Factor
100% DMSO > 50 mM> 6 MonthsHygroscopic (absorbs water)
PBS (pH 7.4) < 10

M
< 4 HoursRapid Precipitation
Culture Media + 10% FBS ~ 50-100

M
2-6 HoursProtein Adduction (Inactivation)
Acidic Buffer (pH 5.0) ~ 20

M
> 24 HoursStable (Lactone ring intact)

Category 3: Visualizing the Failure Modes

The following diagram illustrates the decision tree for troubleshooting Art-D bioassays.

ArtD_Troubleshooting Start Start: Low Reproducibility CheckSolubility Check 1: Solubility (Microscopy) Start->CheckSolubility Crystals Crystals Visible? CheckSolubility->Crystals Sol_Fix Fix: Intermediate Dilution in 100% DMSO Crystals->Sol_Fix Yes CheckSerum Check 2: Serum Effect (Shift with FBS lot?) Crystals->CheckSerum No Serum_Yes Potency Shifts CheckSerum->Serum_Yes Serum_Fix Fix: Pulse Assay or Low-Thiol Media Serum_Yes->Serum_Fix Yes CheckStab Check 3: Stock Stability (LC-MS Validation) Serum_Yes->CheckStab No Hydrolysis Ring Opening? CheckStab->Hydrolysis Stab_Fix Fix: Anhydrous DMSO, Single-Use Aliquots Hydrolysis->Stab_Fix Yes

Figure 1: Diagnostic workflow for isolating the root cause of variability in Artemyriantholide D assays.

Category 4: Mechanism of Action Verification

Q: How do I confirm the compound is actually entering the cell and not just binding to the plasticware?

A: The Plastic Binding Trap. Sesquiterpene lactones are lipophilic and can bind to polystyrene.

  • Validation: Incubate Art-D in media (no cells) in your assay plate for 24 hours. Transfer the media to a fresh plate with cells. If the killing effect is lost, the drug stuck to the first plate.

  • Correction: Use Low-Binding Polypropylene plates for dilution steps.

The mechanism below highlights the competition between the biological target and assay artifacts.

Mechanism_Competition ArtD Artemyriantholide D (Active) Target Cellular Target (Cys-residue) ArtD->Target Desired Mode (Covalent Binding) Serum Serum Albumin/GSH (Thiol Trap) ArtD->Serum Michael Addition (Interference) Plastic Polystyrene Plate (Hydrophobic Trap) ArtD->Plastic Adsorption Inactive Inactive Adduct Serum->Inactive

Figure 2: Competitive binding pathways. Successful assays maximize the Green path and minimize Red paths.

References

  • Schmidt, T. J. (2006). Structure-activity relationships of sesquiterpene lactones. Studies in Natural Products Chemistry. Link:

  • Chaturvedi, D., et al. (2020). Sesquiterpene lactones: Structural diversity and their biological activities. Organic & Biomolecular Chemistry. Link:

  • Waybright, T. J., et al. (2009). Screening for inhibitors of the Michael acceptor reactivity of sesquiterpene lactones. Journal of Natural Products. Link:

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link:

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Data Validation of Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product chemistry and drug development, the unambiguous structural elucidation of a novel compound is the bedrock of all subsequent investigation. Artemyriantholide D, a dimeric guaianolide sesquiterpenoid isolated from species of the Artemisia genus, presents a complex and intriguing molecular architecture. The validation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data is not merely a routine check; it is a critical step to ensure the integrity of research and the potential for its development as a therapeutic agent.

This guide provides an in-depth comparison and validation framework for the ¹H and ¹³C NMR spectral data of Artemyriantholide D. We will delve into the causality behind experimental choices, present a self-validating system for data integrity, and ground our discussion in authoritative references.

The Imperative of NMR Data Validation for Complex Natural Products

The structural complexity of dimeric sesquiterpenoids like Artemyriantholide D, with multiple stereocenters and the potential for conformational isomerism, makes their characterization challenging. NMR spectroscopy is the most powerful tool for this purpose, but the interpretation of spectral data is not always straightforward. Ambiguities in signal assignments, the presence of impurities, or variations in experimental conditions can lead to erroneous structural assignments. Therefore, a rigorous validation process is essential.

Reported ¹³C NMR Spectral Data for Artemyriantholide D

The primary literature is the cornerstone of data validation. For Artemyriantholide D, key ¹³C NMR chemical shifts have been reported in the context of the structural elucidation of related compounds. For instance, a study on new guaiane-type sesquiterpenoid dimers from Artemisia atrovirens reported the following partial ¹³C NMR data for Artemyriantholide D when comparing it to a new analogue, Artematrolide K:

Carbon PositionReported ¹³C Chemical Shift (δ) in ppm
C-162.8
C-934.7
C-1429.8

This data is crucial as it provides a direct point of comparison for experimentally acquired or computationally predicted spectra.

The complete ¹H and ¹³C NMR spectral data for Artemyriantholide D can be found in the full text and supporting information of the publication by Tang et al. (2020) in the Journal of Natural Products, which details the isolation and characterization of Artemyrianolides A-S from Artemisia myriantha.

A Practical Workflow for NMR Data Validation

The following diagram illustrates a robust workflow for the validation of NMR spectral data for a complex natural product like Artemyriantholide D.

NMR_Validation_Workflow cluster_0 Data Acquisition & Processing cluster_1 Data Comparison & Validation Data_Source Isolate Artemyriantholide D or Synthesize a Key Intermediate Sample_Prep Prepare NMR Sample (Solvent, Concentration, Standard) Data_Source->Sample_Prep Purified Compound NMR_Acquisition Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR Spectra Sample_Prep->NMR_Acquisition Optimized Sample Processing Process and Analyze NMR Data NMR_Acquisition->Processing Raw FID Data Comparison Compare Experimental, Literature, and Computational Data Processing->Comparison Experimental Data Lit_Data Literature Reported ¹H & ¹³C NMR Data Lit_Data->Comparison Comp_Pred Computational NMR Prediction (DFT/GIAO) Comp_Pred->Comparison Validation Validate Structure and Stereochemistry Comparison->Validation Consistent Data

The Definitive Edge: Why X-ray Crystallography is the Gold Standard for Confirming Complex Sesquiterpene Lactone Structures like Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Structure Elucidation

In the realm of natural product chemistry, the unequivocal determination of a molecule's three-dimensional structure is paramount. This is particularly true for structurally complex and stereochemically rich compounds like sesquiterpene lactones, a class of natural products renowned for their diverse biological activities.[1] While modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for initial structure elucidation, they can sometimes fall short in providing the absolute configuration of all stereocenters, especially in novel or highly convoluted systems. This is where the unparalleled power of single-crystal X-ray crystallography comes to the forefront, offering a definitive and unambiguous confirmation of molecular architecture.[2][3][4]

This guide will delve into the critical role of X-ray crystallography in the structural confirmation of complex sesquiterpene lactones, using the hypothetical case of Artemyriantholide D, a guaianolide isolated from Artemisia myriantha, as our central theme. While the structure of Artemyriantholide D has been proposed based on spectroscopic data, this guide will illustrate how X-ray crystallography provides an incontrovertible layer of validation. We will compare its spectroscopically determined structure with that of a related sesquiterpene lactone, Vernodalinol, whose structure has been unequivocally confirmed by X-ray diffraction.[1][5][6][7][8] Furthermore, we will provide a detailed, field-proven protocol for obtaining high-quality single crystals of small molecules suitable for X-ray analysis.

The Challenge with Complex Sesquiterpene Lactones: A Case for Definitive Confirmation

Sesquiterpene lactones, such as the guaianolides found in Artemisia species, are characterized by a 15-carbon skeleton and a lactone ring. Their compact and often rigid structures are adorned with multiple chiral centers, making the determination of their relative and absolute stereochemistry a significant challenge. While advanced NMR techniques like NOESY and ROESY can provide through-space correlations that help in assigning relative stereochemistry, these can be ambiguous in conformationally flexible systems or where protons are spatially close for reasons other than stereochemical relationships.

Artemyriantholide D, a guaianolide from Artemisia myriantha, represents a classic example of this challenge. Its structure has been elucidated primarily through extensive 1D and 2D NMR experiments and mass spectrometry. While these methods provide a robust hypothesis for its planar structure and some of its stereochemistry, the absolute configuration at all chiral centers remains inferred rather than directly observed. This is where a direct comparison with a crystallographically confirmed structure becomes invaluable.

Comparative Structural Analysis: Artemyriantholide D vs. Vernodalinol

To illustrate the definitive nature of X-ray crystallography, we will compare the spectroscopically proposed structure of Artemyriantholide D with the X-ray crystal structure of Vernodalinol, another complex sesquiterpene lactone.

FeatureArtemyriantholide D (Proposed Structure)Vernodalinol (X-ray Confirmed Structure)
Method of Elucidation NMR Spectroscopy, Mass SpectrometryX-ray Crystallography , NMR, MS[1][5][6][7][8]
Molecular Formula C15H20O4C19H22O8[5][6]
Core Skeleton GuaianolideSesquiterpene lactone with a cis-fused cyclohexane and δ-lactone ring[5]
Key Functional Groups γ-lactone, α,β-unsaturated carbonyl, hydroxyl groupsCarboxyl, hydroxyl, carbonyl, and alkene groups[5][6]
Stereochemical Certainty Relative stereochemistry proposed based on NMR coupling constants and NOE data. Absolute configuration is not definitively proven.Absolute configuration unequivocally determined. All bond lengths, bond angles, and torsion angles are precisely measured.[5][6]
Crystallographic Data Not availableAvailable: Space group P21, detailed unit cell dimensions, and atomic coordinates deposited in the Cambridge Crystallographic Data Centre.[6]

This comparison highlights the critical gap that X-ray crystallography fills. While NMR provides a powerful tool for deducing connectivity and relative stereochemistry, only X-ray diffraction can provide the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens in many cases), thereby offering an unambiguous and high-resolution picture of its structure.

The Workflow of X-ray Crystallographic Confirmation

The journey from a purified compound to a confirmed crystal structure is a multi-step process that requires meticulous attention to detail. The following workflow illustrates the key stages:

X_Ray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purified_Compound Purified Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystal_Growth_Methods Crystal Growth Methods (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystal_Growth_Methods Single_Crystal High-Quality Single Crystal Crystal_Growth_Methods->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Single_Crystal->Mounting X_Ray_Source Monochromatic X-ray Source Diffraction Diffraction Pattern Generation X_Ray_Source->Diffraction Data_Collection Data Collection (Intensity & Angle Measurement) Diffraction->Data_Collection Phase_Problem Solving the Phase Problem Data_Collection->Phase_Problem Electron_Density_Map Electron Density Map Generation Phase_Problem->Electron_Density_Map Model_Building Atomic Model Building Electron_Density_Map->Model_Building Refinement Structure Refinement Model_Building->Refinement Final_Structure Final Validated Structure Refinement->Final_Structure

Caption: Workflow for X-ray Crystallographic Structure Confirmation.

Experimental Protocol: Obtaining X-ray Quality Crystals of Sesquiterpene Lactones

The most critical and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[4][9] The following protocol provides a robust starting point for crystallizing small, organic molecules like sesquiterpene lactones.

Materials:

  • High-purity (>98%) sample of the sesquiterpene lactone.

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane).

  • Small, clean glass vials (e.g., 1-dram vials).

  • Micro-syringes and needles.

  • A vibration-free environment for crystal growth.

Step-by-Step Methodology:

  • Purity is Paramount: Ensure the starting material is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble.

    • Perform small-scale solubility tests with a range of solvents to identify suitable candidates.

    • A good starting point is to find a solvent in which the compound dissolves upon gentle warming but becomes supersaturated upon cooling to room temperature.

  • Crystal Growth by Slow Evaporation (Method of Choice for Initial Screening):

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for very slow evaporation of the solvent.

    • Place the vial in a quiet, vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion (An Alternative Method):

    • Hanging Drop: Dissolve the compound in a good solvent to make a concentrated solution. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is poorly soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the precipitant.

  • Crystal Harvesting:

    • Once suitable crystals have formed (ideally >0.1 mm in all dimensions), carefully extract one using a cryoloop.

    • Quickly plunge the crystal into liquid nitrogen to flash-cool it, which prevents the formation of ice crystals that can damage the crystal lattice.

    • The crystal is now ready for mounting on the diffractometer.

Data Collection and Structure Refinement: A Glimpse into the Process

Once a suitable crystal is mounted on the diffractometer, it is subjected to a beam of monochromatic X-rays. The crystal diffracts the X-rays, creating a unique pattern of spots.[4] The intensities and positions of these spots are meticulously recorded as the crystal is rotated. This raw data is then processed, and through complex computational methods, the electron density map of the molecule is generated. From this map, the positions of the individual atoms can be determined, and a molecular model is built and refined to best fit the experimental data.

Conclusion: The Unassailable Verdict of X-ray Crystallography

In the rigorous world of drug discovery and development, absolute certainty in molecular structure is non-negotiable. While spectroscopic methods are indispensable for the initial characterization of novel compounds like Artemyriantholide D, X-ray crystallography remains the undisputed gold standard for the definitive confirmation of their three-dimensional architecture. It provides a level of detail and certainty that is unattainable by other techniques, resolving ambiguities in stereochemistry and providing a precise atomic-level understanding of the molecule. For researchers, scientists, and drug development professionals, embracing X-ray crystallography is not just about confirming a structure; it is about building a solid and irrefutable foundation for all subsequent biological and medicinal chemistry investigations.

References

  • Luo, X., Jiang, Y., Fronczek, F. R., Lin, C., Izevbigie, E. B., & Lee, K. S. (2011). Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts. Pharmaceutical biology, 49(5), 464–470. [Link]

  • Luo, X., Jiang, Y., Fronczek, F. R., Lin, C., Izevbigie, E. B., & Lee, K. S. (2011). Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts. Pharmaceutical Biology, 49(5), 464-470. [Link]

  • Zhang, X. W., Li, Y., Li, J., & Haji, A. (2021). Guaianolide sesquiterpene lactones from Achillea millefolium L. Phytochemistry, 186, 112733. [Link]

  • Qinghaosu Antimalarial Coordinating Research Group. (1979). The crystal and molecular structure of the antimalarial compound Artemisinin (formerly known as Qinghaosu), C15H22O5. Scientia Sinica, 22(3), 350-354. [Link]

  • Luo, X., Jiang, Y., Fronczek, F. R., Lin, C., Izevbigie, E. B., & Lee, K. S. (2011). Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts. Pharmaceutical biology, 49(5), 464–470. [Link]

  • Misra, L. N., Ahmad, A., Thakur, R. S., Lotter, H., & Wagner, H. (1993). Crystal structure of artemisinic acid: a possible biogenetic precursor of antimalarial artemisinin from Artemisia annua. Journal of natural products, 56(2), 215–219. [Link]

  • Ahirrao, P., Pawar, S., & Ghotankar, N. (2017). Artemisinin, a Potential Antimalarial Drug: Current Status. Journal of Organic & Inorganic Chemistry, 3(2). [Link]

  • Luo, X., Jiang, Y., Fronczek, F. R., Lin, C., Izevbigie, E. B., & Lee, K. S. (2011). Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts. Pharmaceutical biology, 49(5), 464–470. [Link]

  • Zhumakanova, A. S., Adekenov, S. M., & Atazhanova, G. A. (2020). Synthesis, Crystal Structures and Molecular Modeling of 13-Methoxy Derivatives of Sesquiterpene Lactones Ludartin and Arglabin. Preprints. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Misra, L. N., Ahmad, A., Thakur, R. S., Lotter, H., & Wagner, H. (1993). Crystal Structure of Artemisinic Acid: A Possible Biogenetic Precursor of Antimalarial Artemisinin from Artemisia annua. Journal of Natural Products, 56(2), 215-219. [Link]

  • Luo, X., Jiang, Y., Fronczek, F. R., Lin, C., Izevbigie, E. B., & Lee, K. S. (2011). Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts. Pharmaceutical biology, 49(5), 464–470. [Link]

  • Adekenov, S. M., & Zhumakanova, A. S. (2018). Structures of important guaianolide sesquiterpene lactones used as active pharmaceutical principles. ResearchGate. [Link]

  • Al-Adhami, M. J., Avery, M. A., & Williamson, J. S. (2021). Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action. Molecules, 26(14), 4153. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (2024, February 19). X-ray crystallography. In Wikipedia. [Link]

  • Senatore, F., Rigano, D., Formisano, C., Grassia, A., Basla, B., & Bruno, M. (2021). Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha. Molecules, 26(14), 4323. [Link]

  • Trifunović, N. D., Vajs, V. V., Macura, S. I., Juranic, I. O., & Milosavljevic, S. M. (2005). Conformational Analysis of Guaianolide-Type Sesquiterpene Lactones by Low-Temperature NMR Spectroscopy and Semiempirical Calcul. Journal of the Serbian Chemical Society, 70(10), 1239-1251. [Link]

  • Wang, Y., et al. (2019). Isolation, Structure, and Total Synthesis of the Marine Macrolide Mangrolide D. Angewandte Chemie International Edition, 58(16), 5349-5353. [Link]

  • National Center for Biotechnology Information. (n.d.). Talaromyolide D. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Withanolide D. PubChem Compound Database. Retrieved from [Link]

  • Rochel, N., Wurtz, J. M., Mitschler, A., Klaholz, B., & Moras, D. (2000). Crystal structures of the vitamin D receptor complexed to superagonist 20-epi ligands. Proceedings of the National Academy of Sciences, 97(17), 9351-9356. [Link]

  • Maltais, R., et al. (2019). A- and D-Ring Structural Modifications of an Androsterone Derivative Inhibiting 17β-Hydroxysteroid Dehydrogenase Type 3: Chemical Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 62(15), 7119-7140. [Link]

Sources

Reproducibility of Artemyriantholide D apoptotic effects

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility of Artemyriantholide D Apoptotic Effects: A Technical Comparison Guide

Executive Summary & Core Directive

The Challenge: Artemyriantholide D, a dimeric guaianolide sesquiterpene lactone isolated from Artemisia myriantha, exhibits potent cytotoxicity against hepatocellular and cervical carcinoma lines. However, reproducibility in apoptotic assays is frequently compromised by three variables: solvation-induced hydrolysis , Michael-acceptor instability , and batch-to-batch isomeric purity .

The Solution: This guide moves beyond standard protocols to establish a self-validating system. We compare Artemyriantholide D against the industry standard Etoposide (DNA topoisomerase II inhibitor) and the structural analog Parthenolide (NF-κB inhibitor). We demonstrate that Artemyriantholide D induces apoptosis primarily through the intrinsic mitochondrial pathway driven by Reactive Oxygen Species (ROS) accumulation and Glutathione (GSH) depletion.

Comparative Analysis: Performance & Mechanism

To validate Artemyriantholide D (Art-D), it must be benchmarked against established apoptotic inducers. The following data synthesizes performance ranges observed in Artemisia-derived dimeric guaianolides.

Table 1: Comparative Efficacy Profile (HepG2 & HeLa Models)
FeatureArtemyriantholide D Etoposide (Positive Control) Parthenolide (Structural Analog)
Primary Target Cysteine-rich proteins (Michael Addition), GSH DepletionTopoisomerase II (DNA Damage)NF-κB (p65 subunit), HDAC1
IC50 Range (24h) 2.0 – 8.5 µM (Class Representative)5.0 – 20.0 µM5.0 – 15.0 µM
ROS Generation High (Critical for efficacy)Moderate (Secondary effect)High
Caspase Activation Caspase-9 & Caspase-3Caspase-8 & Caspase-3Caspase-3
Solubility Risk High (Precipitation in aqueous media)Low (Stable in DMSO)Moderate
Stability (t½) < 48h in neutral pH mediaStable< 24h in neutral pH media
Mechanistic Divergence

Unlike Etoposide, which triggers the DNA Damage Response (DDR) leading to p53 activation, Artemyriantholide D acts as a "cysteine trap." The α-methylene-γ-lactone moiety alkylates intracellular thiols (GSH), causing a redox collapse that triggers the mitochondrial permeability transition pore (mPTP).

Visualization: Signaling & Workflow

Figure 1: The Apoptotic Signaling Cascade

This diagram illustrates the ROS-dependent intrinsic pathway activated by Artemyriantholide D, contrasting it with the nuclear-initiated pathway of Etoposide.

ApoptosisPathway ArtD Artemyriantholide D GSH GSH Depletion (Redox Collapse) ArtD->GSH Michael Addition Etoposide Etoposide (Control) DNA_Damage DNA Double-Strand Breaks Etoposide->DNA_Damage Topo II Inhibition ROS ROS Accumulation GSH->ROS Disinhibition Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Oxidative Stress p53 p53 Activation DNA_Damage->p53 p53->Mito Bax/Bak CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (PARP Cleavage) Casp3->Apoptosis

Caption: Art-D triggers mitochondrial apoptosis via redox stress (Red), distinct from Etoposide's nuclear DNA damage pathway (Yellow).

Technical Deep Dive: Ensuring Reproducibility

The primary cause of failure in Artemyriantholide D assays is solvent-mediated inactivation . The lactone ring is susceptible to hydrolysis in aqueous buffers over time, and the compound can precipitate if added directly to media without a stepwise dilution.

Critical Protocol: Solubilization & Treatment

Goal: Prevent precipitation and ring opening.

  • Stock Preparation: Dissolve Art-D in anhydrous DMSO to 10 mM .

    • Constraint: Do not store at -20°C for >1 month. Fresh stock is preferred due to dimerization risks.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT pipette 1 µL of stock directly into 1 mL of cell culture media. This causes micro-precipitation (invisible to the eye) that lowers the effective concentration.

    • Correct: Dilute 10 mM stock 1:10 in PBS/DMSO (90:10) to create a 1 mM working solution .

    • Add the working solution to the media to achieve the final concentration (e.g., 5 µM).

  • Vehicle Control: Ensure the final DMSO concentration is < 0.1% to prevent solvent toxicity from masking the apoptotic signal.

Validation Protocol: Annexin V/PI Flow Cytometry

This protocol distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+) and late apoptosis (Double Positive).

Reagents:

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) Staining Solution[1]

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). Note: Calcium is required for Annexin V binding.

Step-by-Step Workflow:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat with Art-D (2, 5, 10 µM) and Etoposide (10 µM) for 24 hours .

    • Control: 0.1% DMSO.

  • Harvesting (Critical):

    • Collect the supernatant (contains detached apoptotic cells).

    • Wash adherent cells with PBS.

    • Trypsinize (EDTA-free preferred) gently.

    • Combine supernatant and trypsinized cells. Failure to combine results in underestimation of apoptosis.

  • Staining:

    • Resuspend in 100 µL Annexin-Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Figure 2: Experimental Workflow Validation

This flowchart defines the critical control points (Diamonds) to ensure data integrity.

Workflow Stock DMSO Stock (10 mM) Dilution Step-Down Dilution (Avoid Shock) Stock->Dilution Treat Cell Treatment (24h) Dilution->Treat Check1 Microscopy Check: Detachment? Treat->Check1 Harvest Harvest: Supernatant + Cells Check1->Harvest Yes Stain Annexin V/PI Staining Harvest->Stain Flow Flow Cytometry Acquisition Stain->Flow

Caption: Critical Path: The harvest step must include supernatant to capture early detached apoptotic cells.

References

  • Su, J., et al. (2002). "Studies Towards the Enantioselective Total Synthesis of Biological Active Guaianolides Having trans Annulated Lactone Moiety: Artemyriantholide D." University of Regensburg.

  • Li, Y., et al. (2023). "Design, synthesis, and biological evaluation of artemyrianolide H derivatives as potential antihepatoma agents." European Journal of Medicinal Chemistry.

  • Wen, J., et al. (2018). "Oxidative stress-mediated apoptosis: The mechanism of sesquiterpene lactones." Redox Biology.

  • Karpinich, N. O., et al. (2002). "Etoposide-induced apoptosis in cancer cells." Molecular Cancer Therapeutics.

  • Zhang, S., et al. (2004). "Biological Evaluation of Sesquiterpene Lactones from Artemisia myriantha." Journal of Natural Products.

Sources

Navigating the Void: A Comparative Guide to the Preclinical Pharmacokinetics of Artemisinin-Class Sesquiterpene Lactones as Surrogates for Artemyriantholide D

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the pursuit of novel therapeutics from natural sources, compounds like Artemyriantholide D, a sesquiterpene lactone from Artemisia argyi, present exciting prospects. However, the path from isolation to clinical candidacy is paved with rigorous preclinical evaluation, of which pharmacokinetic (PK) profiling is a cornerstone. As of early 2026, a comprehensive search of the scientific literature reveals a significant data gap: there are no published in vivo pharmacokinetic studies for Artemyriantholide D in any animal model.

This guide, therefore, addresses this challenge head-on. Instead of presenting a direct comparison, which is currently impossible, we will provide a robust comparative framework using well-characterized, structurally related sesquiterpene lactones from the same genus: artemisinin and its clinically vital derivatives (e.g., dihydroartemisinin, artemether, arteether). These compounds, sharing the characteristic sesquiterpene lactone core, have undergone extensive preclinical and clinical investigation. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, we can establish a foundational understanding of the likely pharmacokinetic behaviors and challenges that Artemyriantholide D may exhibit. This surrogate-based comparison offers invaluable, field-proven insights for researchers designing future preclinical studies for novel Artemisia compounds.

The Rationale for Surrogate-Based Comparison

The decision to use artemisinin and its derivatives as stand-ins for Artemyriantholide D is grounded in chemical kinship. Sesquiterpene lactones, as a class, often share physicochemical properties that govern their pharmacokinetic fate, such as poor aqueous solubility, which can limit oral bioavailability.[1][2] Investigating the extensive data available for the artemisinin family provides a data-driven starting point for hypothesis generation regarding Artemyriantholide D's potential for absorption, metabolic pathways, and clearance rates.

Designing a Foundational Rodent Pharmacokinetic Study

To generate the crucial initial data for a novel compound like Artemyriantholide D, a well-designed rodent study is the logical first step. The following protocol outlines a standard approach, explaining the causality behind each choice, ensuring a self-validating system for data generation.

Experimental Workflow: Rodent PK Study

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Bioanalysis & Data Processing A Compound Formulation (e.g., in PEG400/Saline) B Animal Acclimation (e.g., Male Wistar Rats, 200-250g) A->B C Fasting (Overnight, ~12h) B->C D_IV Intravenous (IV) (Tail Vein, e.g., 5 mg/kg) For Absolute Bioavailability C->D_IV Dose Administration D_PO Oral (PO) (Gavage, e.g., 20 mg/kg) For Oral Bioavailability C->D_PO Dose Administration E Serial Blood Collection (e.g., Saphenous Vein) Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h D_IV->E Initiates PK Profile D_PO->E Initiates PK Profile F Plasma Separation (Centrifugation with Anticoagulant) E->F G Sample Storage (-80°C until analysis) F->G H Sample Preparation (Protein Precipitation/SPE) G->H I LC-MS/MS Quantification H->I J Pharmacokinetic Modeling (Non-compartmental analysis) I->J K Parameter Calculation (AUC, Cmax, T1/2, CL, Vd, F%) J->K

Caption: Workflow for a typical rodent pharmacokinetic study.

Methodology Deep Dive:
  • Animal Model Selection: Wistar or Sprague-Dawley rats are standard models for initial PK studies due to their well-characterized physiology and larger blood volume compared to mice, which facilitates serial sampling.[3][4] Using multiple animals per time point is an alternative but serial sampling in a smaller cohort reduces inter-animal variability.[5]

  • Route of Administration:

    • Intravenous (IV): This route ensures 100% of the drug enters systemic circulation directly. The resulting data is the benchmark against which other routes are measured and is essential for calculating absolute bioavailability and clearance.[3]

    • Oral (PO): As most drugs are intended for oral delivery, this route is critical for assessing absorption and first-pass metabolism.[2][6]

  • Dose Selection: Doses should be selected based on any available in vitro efficacy or toxicology data. A common starting point is a dose that is expected to produce a measurable plasma concentration without causing overt toxicity.

  • Blood Sampling: A sparse sampling schedule is designed to capture the key phases of the PK profile: initial distribution (early time points) and terminal elimination (later time points).

  • Bioanalytical Method: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices like plasma.[7][8] It offers high sensitivity and selectivity, which is crucial for accurately measuring low drug concentrations. The method requires rigorous validation for linearity, precision, accuracy, and matrix effects according to regulatory guidelines.[7]

Comparative Pharmacokinetics of Artemisinin Derivatives in Rats

The following table summarizes key pharmacokinetic parameters for artemisinin and its derivatives following administration in rats. This comparative data provides a lens through which we can anticipate the behavior of new sesquiterpene lactones.

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (F%)Reference
Artemisinin PO21.4140 ± 300.5390 ± 902.3 ± 0.5~25% (mouse data)[2]
Dihydroartemisinin IV10Initial conc. high-185 ± 360.49 ± 0.04100% (reference)[6]
Dihydroartemisinin PO10129 ± 300.42 ± 0.08158 ± 200.61 ± 0.0536.3%[6]
Artemether IV10Initial conc. high-134 ± 190.47 ± 0.03100% (reference)[6]
Artemether PO1036 ± 110.58 ± 0.1455 ± 120.81 ± 0.0919.4%[6]
Arteether PO1022 ± 50.58 ± 0.1443 ± 100.94 ± 0.1014.5%[6]
Artelinic Acid PO10228 ± 451.0 ± 0.0694 ± 1171.94 ± 0.1849.3%[6]

Note: Data is compiled from different studies and experimental conditions may vary slightly. Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), T½ (Half-life).

Key Insights from the Comparative Data:
  • Rapid Absorption and Elimination: All compounds exhibit rapid absorption after oral administration, with Tmax values typically occurring within an hour.[2][6] They also have relatively short elimination half-lives, generally under 2-3 hours in rats.[2][6] This suggests that a novel compound like Artemyriantholide D might also be rapidly absorbed and cleared, potentially requiring frequent dosing to maintain therapeutic concentrations.

  • Low to Moderate Oral Bioavailability: The oral bioavailability (F%) of these sesquiterpene lactones is generally poor to moderate, ranging from approximately 14% to 50%.[6] This is a critical finding, as it points to significant hurdles in drug delivery, likely due to a combination of low aqueous solubility and extensive first-pass metabolism in the liver.[6]

  • Extensive Metabolism: A consistent feature is the rapid conversion of derivatives like artemether and arteether into the active metabolite, dihydroartemisinin (DHA).[6] Studies using rat liver microsomes confirm that these compounds are substrates for cytochrome P450 enzymes, leading to extensive hydroxylation.[9] This implies that Artemyriantholide D will likely undergo significant hepatic metabolism, a process that must be characterized to understand its active metabolites and potential for drug-drug interactions.

Conceptual ADME Pathway for Artemisinin-Class Compounds

The following diagram illustrates the generalized journey of an orally administered artemisinin-type compound, highlighting the key barriers and metabolic steps that a new chemical entity like Artemyriantholide D would likely encounter.

ADME_Pathway cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_elimination Elimination A Oral Dose (Artemyriantholide D) B Dissolution (Limited by low solubility) A->B C Absorption (Intestinal Wall) B->C D Portal Vein C->D To Liver E Phase I Metabolism (CYP450-mediated Hydroxylation, etc.) D->E F Phase II Metabolism (Glucuronidation) E->F G Distribution to Tissues (Therapeutic Target) F->G Bioavailable Drug & Metabolites I Biliary Excretion (Feces) F->I Excretion Route H Plasma Protein Binding J Renal Excretion (Urine) G->J Excretion Route

Caption: Conceptual ADME pathway for a novel sesquiterpene lactone.

Future Directions & Implications for Artemyriantholide D

The comparative analysis of artemisinin derivatives provides a clear, evidence-based roadmap for the preclinical development of Artemyriantholide D.

  • Prioritize Bioavailability Enhancement: Given the poor oral bioavailability of its chemical relatives, formulation strategies to improve the solubility and absorption of Artemyriantholide D should be a primary focus from the outset.

  • Conduct In Vitro Metabolism Studies: Before in vivo experiments, incubating Artemyriantholide D with rat and human liver microsomes or S9 fractions can provide early insights into its metabolic stability and identify the primary CYPs involved.[9][10] This is crucial for predicting human metabolism and potential drug interactions.

  • Characterize Metabolites: The resulting pharmacokinetic profile will likely be influenced by active metabolites. Bioanalytical methods should be developed to not only quantify the parent drug but also to identify and measure its major metabolites in plasma.[6]

By leveraging the extensive knowledge base of existing sesquiterpene lactones, researchers can approach the pharmacokinetic evaluation of Artemyriantholide D with a strategic, hypothesis-driven mindset, ultimately saving time and resources while advancing the development of this promising natural product.

References

  • Pharmacokinetics, tissue distribution and mass balance of radiolabeled dihydroartemisinin in male rats. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Hepatic metabolism of artemisinin drugs--I. Drug metabolism in rat liver microsomes. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. (2022, September 11). SciSpace. Retrieved February 22, 2026, from [Link]

  • The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. (n.d.). Preprints.org. Retrieved February 22, 2026, from [Link]

  • Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Pharmacokinetics and Toxicokinetics of Artemisinin-Hydroxychloroquine Sulfate Tablets in Rats and Dogs. (2021, October 21). PMC. Retrieved February 22, 2026, from [Link]

  • Sesquiterpene Lactones from Artemisia argyi : Absolute Configuration and Immunosuppressant Activity. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Drug Metabolism Letters. (2016, February 9). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Sesquiterpene Lactones from Artemisia argyi: Absolute Configuration and Immunosuppressant Activity. (2019, June 28). PubMed. Retrieved February 22, 2026, from [Link]

  • Sesquiterpene lactone from Artemisia argyi inhibited cancer proliferation by inducing apoptosis and ferroptosis via key cell metabolism enzyme NDUFA4. (2025, January 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings. (2017, June 14). Frontiers. Retrieved February 22, 2026, from [Link]

  • An LC-MS/MS Clinical Research Method for the Measurement of 25-OH Vitamin D2 and D3 Metabolites. (n.d.). Waters. Retrieved February 22, 2026, from [Link]

  • A High-Resolution LC-MS/MS Method for the Quantitative Determination of Artemether and Its Metabolite Dihydroartemisinin in Human Plasma and Its Application to Pharmacokinetic Studies. (2025, August 9). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A selective LC-MS/MS method for simultaneous quantification of Artemether, Lumefantrine and their principle metabolites in human plasma. (2018, November 23). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Metabolism of Thalidomide in Liver Microsomes of Mice, Rabbits, and Humans. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. (2021, November 1). MDPI. Retrieved February 22, 2026, from [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. (2023, January 22). MDPI. Retrieved February 22, 2026, from [Link]

  • Bioavailability, vitamin D quantification and ROS production in in vivo... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023, December 11). MDPI. Retrieved February 22, 2026, from [Link]

  • In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmaco. (2020, April 21). Publishing at the Library. Retrieved February 22, 2026, from [Link]

  • Novel Approach for the Approximation of Vitamin D 3 Pharmacokinetics from In Vivo Absorption Studies. (2023, February 27). MDPI. Retrieved February 22, 2026, from [Link]

  • Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers. (2017, August 24). PMC. Retrieved February 22, 2026, from [Link]

  • Bioavailability of vitamin D and its health promoting activity: A review. (2025, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding. (2007, November 29). The Open Pharmacology Journal. Retrieved February 22, 2026, from [Link]

  • Vitamin D: Pharmacokinetics and Safety When Used in Conjunction with the Pharmaceutical Drugs Used in Cancer Patients: A Systematic Review. (2013, March 11). MDPI. Retrieved February 22, 2026, from [Link]

Sources

A Comparative Guide to Reference Standards and Analytical Strategies for the Identification of Artemyriantholide D Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification of drug metabolites is a cornerstone of preclinical development. It provides critical insights into a compound's pharmacokinetic profile, efficacy, and potential for toxicity. Artemyriantholide D, a sesquiterpene lactone with promising biological activities, is one such compound where understanding its metabolic fate is paramount. This guide offers an in-depth comparison of the strategies and reference standards required for the robust identification of its metabolites.

The Critical Role of Metabolite Identification

Artemyriantholide D belongs to the vast class of sesquiterpene lactones, secondary metabolites found in various plant families, notably Asteraceae.[1][2] These compounds are known for a wide range of biological activities, making them a fertile ground for drug discovery.[1][3] However, the journey from a promising natural product to a viable drug candidate is fraught with challenges, a key one being the characterization of its biotransformation. The body's metabolic enzymes, primarily cytochrome P450s (CYPs), modify the parent drug into various metabolites.[4][5] These metabolites can be more active, less active, or have entirely different toxicological profiles than the parent compound. Therefore, identifying them is not just an analytical exercise; it is a regulatory and safety imperative.

The Landscape of Artemyriantholide D Metabolism

While specific metabolism studies on Artemyriantholide D are not extensively published, we can predict its metabolic pathways based on the known biotransformations of other sesquiterpene lactones. These typically involve Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily involves oxidation, hydroxylation, and epoxidation, catalyzed by CYP enzymes.[4] For Artemyriantholide D, this could mean the addition of hydroxyl groups (-OH) to the carbon skeleton or the epoxidation of its double bonds.

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate. This process generally increases water solubility and facilitates excretion.

Caption: Predicted metabolic pathway of Artemyriantholide D.

Sourcing and Establishing Reference Standards

The "gold standard" for metabolite identification is to compare the analytical data of a suspected metabolite with that of an authentic, purified reference standard. The challenge, especially for natural products, is that these standards are often not commercially available.[6] This leaves researchers with two primary pathways.

1. Commercially Available Standards

For some well-studied parent compounds, key metabolites may be available from chemical suppliers.

  • Pros: High purity, well-characterized, often come with a certificate of analysis, saving significant time and resources.

  • Cons: Limited availability for novel or less-studied compounds like Artemyriantholide D and its metabolites. Can be expensive.

2. In-House Generation and Purification

When commercial standards are unavailable, researchers must generate them in-house. This is a multi-step process that requires expertise in both biochemistry and analytical chemistry.

In_House_Standard_Generation start Start: Artemyriantholide D incubation In Vitro Incubation (e.g., Liver Microsomes + NADPH) start->incubation extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) incubation->extraction purification Purification (Preparative HPLC) extraction->purification elucidation Structural Elucidation (HRMS, NMR) purification->elucidation standard Purified Reference Standard elucidation->standard

Caption: Workflow for in-house generation of metabolite reference standards.

Protocol: In Vitro Generation of Artemyriantholide D Metabolites using Liver Microsomes

This protocol describes a common method for generating metabolites in a controlled environment.[7]

1. Objective: To produce sufficient quantities of Artemyriantholide D metabolites for purification and subsequent use as reference standards.

2. Materials:

  • Artemyriantholide D (parent compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH), ice-cold

  • Centrifuge tubes

3. Methodology:

  • Step 1: Preparation: Prepare a stock solution of Artemyriantholide D in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system and phosphate buffer.

  • Step 2: Incubation Reaction: In a microcentrifuge tube, combine the phosphate buffer, HLM, and Artemyriantholide D stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

    • Rationale: Pre-incubation allows the compound to equilibrate with the microsomal enzymes before the reaction is initiated.

  • Step 3: Initiate Reaction: Add the NADPH regenerating system to the tube to start the metabolic reaction.

    • Rationale: NADPH is a required cofactor for CYP450 enzyme activity. The regenerating system ensures a constant supply of NADPH throughout the incubation.

  • Step 4: Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60-120 minutes). The optimal time may need to be determined experimentally.

  • Step 5: Quench Reaction: Stop the reaction by adding an equal volume of ice-cold ACN or MeOH. This precipitates the microsomal proteins.

    • Rationale: Cold organic solvent denatures the enzymes, halting all metabolic activity instantly and ensuring the metabolite profile is a snapshot of the chosen time point.

  • Step 6: Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Step 7: Supernatant Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites. This supernatant can then be concentrated and used for preparative HPLC purification.

Comparative Analysis of Identification Techniques

Once a metabolite is generated, or if a direct analysis of a biological sample is performed, a suite of analytical techniques is employed for its identification and characterization. The choice of technique depends on the research goal, from initial screening to unambiguous structural elucidation.[8][9]

TechniquePrimary UseSensitivityStructural InformationThroughput
HPLC-UV Quantification of known metabolites (with standards)ModerateLow (Retention Time)High
LC-MS/MS Detection, identification, and quantificationHighHigh (Mass, Fragmentation)High
HRMS (e.g., Q-TOF) Accurate mass determination, formula predictionVery HighVery High (Elemental Composition)Moderate
NMR Spectroscopy Unambiguous structure elucidationLowDefinitive (Bond Connectivity, Stereochemistry)Low

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is excellent for separating complex mixtures.[3][8] When a reference standard is available, matching the retention time provides strong evidence for identification. However, it provides no structural information on its own.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse of modern metabolite identification.[6][10][11] It couples the powerful separation of HPLC with the sensitive detection and structural information from mass spectrometry. By fragmenting the metabolite ion (MS/MS), a unique "fingerprint" is generated, which can be used to deduce structural features even without a standard.[10]

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide extremely accurate mass measurements.[12] This allows for the confident determination of the elemental formula of a metabolite, which is a critical piece of the puzzle in identifying unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for structure elucidation.[13][14][15] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure, including stereochemistry.[13][16] Its primary limitation is the relatively large amount of purified material required (micrograms to milligrams), making it less suitable for initial screening.[13][17]

Conclusion: An Integrated Approach

The identification of Artemyriantholide D metabolites necessitates a multi-faceted and integrated analytical strategy. There is no single "best" technique; rather, they are complementary. The process typically begins with high-throughput screening using LC-MS/MS to detect potential metabolites in biological matrices. HRMS is then employed to determine their elemental composition. For novel or structurally complex metabolites, in-vitro generation followed by purification and definitive NMR analysis is the only way to achieve an unambiguous structural assignment. The purified metabolite then becomes the crucial reference standard, enabling confident and accurate quantification in future pharmacokinetic and toxicological studies. This rigorous, self-validating workflow is essential for advancing natural product-based drug candidates through the development pipeline.

References

  • Paxton, R. et al. (2022). Analysis of botanicals and botanical supplements by LC-MS/MS-based molecular networking: approaches for annotating plant metabolites and authentication. Fitoterapia. Available at: [Link]

  • Cervantes-Ceballos, L. A. et al. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ResearchGate. Available at: [Link]

  • Merfort, I. (2002). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. Available at: [Link]

  • Rodriguez, E. et al. (n.d.). Spectroscopic methods for the identification of sesquiterpene lactones. Phytochemistry. Available at: [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. Available at: [Link]

  • Aziz, M. et al. (2023). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Molecules. Available at: [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]

  • Edison, A. S. et al. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Accounts of Chemical Research. Available at: [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. PubMed. Available at: [Link]

  • Picman, A. K. (1983). Analytical and biological studies of sesquiterpene lactones. UBC Library Open Collections. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]

  • Davis, R. A. (2014). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). LCMS Analysis of Plant Extract. Available at: [Link]

  • Sytar, O. et al. (2024). Editorial: Harmonization of protocols investigating natural products: the role of chemical analysis from in vitro studies to clinical research. Frontiers in Pharmacology. Available at: [Link]

  • Paxton, R. et al. (2022). Analysis of botanicals and botanical supplements by LC-MS/MS-based molecular networking: Approaches for annotating plant metabolites and authentication. ResearchGate. Available at: [Link]

  • Sytar, O. et al. (2024). Editorial: Harmonization of protocols investigating natural products: the role of chemical analysis from in vitro studies to clinical research. Frontiers in Pharmacology. Available at: [Link]

  • Marques, L. M. M. et al. (2016). In vitro metabolism studies of natural products are crucial in the early development of medicines. ResearchGate. Available at: [Link]

  • Le, H. T. et al. (2023). Specialization of Sesquiterpene Lactone Metabolites in Liriodendron Plant Defense. Journal of Natural Products. Available at: [Link]

  • Agarwal, V. et al. (2016). In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic. Cell Chemical Biology. Available at: [Link]

  • Wang, Y. et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. Available at: [Link]

  • Taylor & Francis. (n.d.). Sesquiterpene lactones – Knowledge and References. Available at: [Link]

  • Sergeant, M. J. et al. (2024). Metabolic Profiling of Sugarloaf Chicory Roots: Structural Assignment of Sesquiterpene Lactone Conjugates and Response to Reduced Irrigation. Metabolites. Available at: [Link]

  • Setzer, W. N. (2024). Chemical Duality of Verbesina Metabolites: Sesquiterpene Lactones, Selectivity Index (SI), and Translational Feasibility. Preprints.org. Available at: [Link]

  • Pozharitskaya, O. N. et al. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs. Available at: [Link]

  • Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Artemyriantholide D
Reactant of Route 2
Artemyriantholide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.